molecular formula C22H44N2O2S2 B563227 N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide CAS No. 1189685-87-7

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

货号: B563227
CAS 编号: 1189685-87-7
分子量: 466.933
InChI 键: NQSLUQLRQBLHJD-AITKEJORSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is a deuterium-labeled stable isotope featuring a disulfide bridge, with applications in chemical synthesis and materials science. This compound is a key intermediate in the synthesis of substituted 3-isothiazolones, a class of compounds known for their antimicrobial and antifungal properties . The deuterated octyl chains (d17) replace all hydrogen atoms in the alkyl groups, making this compound highly valuable as an internal standard in mass spectrometry and for tracing studies, providing distinct spectral signatures in analytical research . The disulfide linkage (-S-S-) is a functional group of significant interest in polymer chemistry and dynamic covalent materials. The compound appears as a white solid and should be stored refrigerated at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

属性

IUPAC Name

N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-3-[[3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctylamino)-3-oxopropyl]disulfanyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N2O2S2/c1-3-5-7-9-11-13-17-23-21(25)15-19-27-28-20-16-22(26)24-18-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,17D2,18D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSLUQLRQBLHJD-AITKEJORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)CCSSCCC(=O)NCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)CCSSCCC(=O)NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Chemical Structure and Analytical Applications of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and analytical scientists monitoring environmental biocides or developing novel antimicrobial agents, N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS 1189685-87-7) represents a highly specialized, stable isotope-labeled (SIL) compound[1]. Its non-deuterated analog (CAS 33312-01-5) is the primary synthetic precursor to widely used industrial isothiazolinone biocides, such as 2-n-octyl-4-isothiazolin-3-one (OIT)[2][3]. By incorporating 34 deuterium atoms into its alkyl chains, this compound serves as an indispensable internal standard for mass spectrometry (LC-MS/MS) and a critical building block for synthesizing deuterated biocide standards.

This whitepaper deconstructs the chemical architecture, mechanistic synthesis, and self-validating analytical protocols associated with this compound.

Molecular Architecture and Structural Logic

The chemical structure of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is engineered for absolute isotopic isolation during mass spectrometric analysis. The molecule can be logically divided into two domains:

  • The Reactive Core (3,3'-dithiodipropionamide): A central disulfide bond (-S-S-) connects two propionamide linkers. This core is highly reactive and serves as the cyclization site for isothiazolinone synthesis[3].

  • The Labeled Aliphatic Chains (Di-(n-octyl-d17)): Two fully deuterated eight-carbon chains (-C8D17) are attached to the amide nitrogens.

The substitution of 34 hydrogen atoms with deuterium yields a massive mass shift of +34 Da compared to the unlabeled molecule. In complex environmental matrices, this extreme mass shift guarantees that the internal standard's signal will never overlap with the natural isotopic envelope (e.g., 13 C or 34 S contributions) of the target analyte.

G Whole N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide Core 3,3'-dithiodipropionamide Core Whole->Core Chains Di-(n-octyl-d17) Chains Whole->Chains Disulfide Disulfide Bond (-S-S-) Core->Disulfide Amide Amide Linkages (-C(=O)NH-) Core->Amide Deuterium 34 Deuterium Atoms (+34 Da Mass Shift) Chains->Deuterium

Structural breakdown of the deuterated dithiodipropionamide core and functional groups.

Quantitative Chemical Properties

To facilitate method development, the quantitative differences between the unlabeled and deuterated forms are summarized below.

PropertyUnlabeled Compound[2]Deuterated Compound (d34)[1]Analytical Significance
CAS Number 33312-01-51189685-87-7Ensures correct procurement of the SIL-IS.
Molecular Formula C₂₂H₄₄N₂O₂S₂C₂₂H₁₀D₃₄N₂O₂S₂34 Hydrogens replaced by Deuterium.
Molecular Weight 432.73 g/mol 466.94 g/mol +34.21 Da mass shift for MS isolation.
LogP (Predicted) ~6.5~6.5Identical lipophilicity ensures LC co-elution.

Mechanistic Synthesis and Biocide Precursor Role

The synthesis of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide relies on an amidation reaction. Typically, 3,3'-dithiodipropionic acid (or its dimethyl ester) is reacted with fully deuterated n-octylamine (n-octylamine-d17) in the presence of a Lewis acid catalyst to drive the amidation efficiently without risking deuterium-hydrogen exchange on the alkyl chains[4].

The Causality of Cyclization: For drug development and agrochemical professionals, the true value of this compound lies in its role as a precursor. When N,N'-di-n-octyl-3,3'-dithiodipropionamide is treated with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in a chlorinated solvent, the disulfide bond is cleaved. The nitrogen atom attacks the sulfur intermediate, driving a ring-closure reaction that yields 2-n-octyl-4-isothiazolin-3-one (OIT)[3].

By subjecting the deuterated precursor to this exact cyclization protocol, laboratories can synthesize OIT-d17 , the ultimate internal standard for tracking the active biocide itself.

Synthesis Reactant1 3,3'-dithiodipropionic acid (or dimethyl ester) Step1 Amidation Reaction (Lewis Acid Catalyst) Reactant1->Step1 Reactant2 n-octylamine-d17 (Fully deuterated) Reactant2->Step1 Product N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide Step1->Product Step2 Cyclization (Sulfuryl Chloride, SO2Cl2) Product->Step2 Biocide 2-(n-octyl-d17)-4-isothiazolin-3-one (OIT-d17) Step2->Biocide

Synthesis pathway from amidation to the final cyclized isothiazolinone biocide (OIT-d17).

Self-Validating Experimental Protocol: LC-MS/MS Workflow

When monitoring the environmental degradation of OIT, dithiodipropionamides often appear as stable metabolites or unreacted precursors. Quantifying them requires a rigorous, self-validating LC-MS/MS protocol utilizing N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide as a Stable Isotope-Labeled Internal Standard (SIL-IS).

The Causality of the SIL-IS Approach

Electrospray Ionization (ESI) is highly susceptible to matrix effects—co-eluting environmental contaminants can suppress or enhance the ionization of the target analyte. Because the deuterated standard shares the exact physicochemical properties (LogP, pKa) of the unlabeled analyte, it co-elutes perfectly during liquid chromatography. Any matrix suppression affecting the analyte affects the standard equally. By quantifying the ratio of their signals rather than absolute area, the system self-corrects for matrix interference.

Step-by-Step Methodology

Phase 1: Sample Preparation & Spiking

  • Initial Spiking: Aliquot 100 mL of the environmental water sample. Immediately spike with 10 µL of a 1 µg/mL N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide solution. Causality: Spiking prior to extraction ensures that any physical losses during sample handling are mathematically normalized.

  • Equilibration: Agitate the sample for 15 minutes to ensure homogenous distribution of the SIL-IS within the matrix.

Phase 2: Solid Phase Extraction (SPE)

  • Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 5 mL methanol followed by 5 mL LC-grade water.

  • Loading: Pass the spiked sample through the cartridge at a controlled rate of 2 mL/min.

  • Washing & Elution: Wash with 5 mL of 5% methanol in water to remove polar interferents. Elute the highly lipophilic dithiodipropionamides using 5 mL of pure acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in 1 mL of initial mobile phase (e.g., 50:50 Water:Acetonitrile).

Phase 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The highly non-polar nature of the octyl chains requires a high organic composition to elute.

  • MRM Detection: Operate the mass spectrometer in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions:

    • Unlabeled Target: m/z 433.3 → [Fragment Ion]

    • Deuterated SIL-IS: m/z 467.4 → [Fragment Ion]

  • Self-Validation Check: Run a solvent blank immediately following the highest calibration standard. The absence of the m/z 467.4 signal confirms zero column carryover, validating the integrity of subsequent runs.

Workflow Sample Matrix Sample Spike Spike SIL-IS (Deuterated Std) Sample->Spike Extract SPE Extraction (HLB Cartridge) Spike->Extract LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Analysis) MS->Data

Self-validating LC-MS/MS workflow utilizing the SIL-IS for matrix effect correction.

References

  • Title: 1189685-87-7(N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide)
  • Title: 3,3'-Dithiobis(N-octylpropionamide)
  • Title: US5453507A - Process for preparing 4-isothiazolin-3-one | Source: Google Patents | URL
  • Title: CN104151217A - Method for preparing N,N-di-n-octyl-3,3-dithiodipropanamide | Source: Google Patents | URL

Sources

Mechanism of Disulfide Bond Cleavage in N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide: A Technical Guide for Redox-Responsive Nanocarriers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted drug delivery, stimuli-responsive lipid nanoparticles (LNPs) and liposomes have become paramount for achieving high intracellular bioavailability. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide represents a highly specialized, isotopically labeled, redox-responsive building block used in these advanced formulations[1].

This molecule features two critical functional domains:

  • The 3,3'-dithiodipropionamide core: A bioreducible disulfide linkage designed to maintain structural integrity in the oxidative extracellular environment (e.g., blood plasma) while undergoing rapid cleavage in the highly reducing environment of the cytosol[2].

  • The d17-deuterated octyl tails: The complete deuteration of the 8-carbon aliphatic chains (-C8D17) provides a "silent" background for Small-Angle Neutron Scattering (SANS) and a distinct mass shift for mass spectrometry[3]. This isotopic labeling allows researchers to track the exact spatial orientation and kinetic fate of the lipid without interference from endogenous biological lipids or non-deuterated excipients.

This whitepaper dissects the chemical causality behind its cleavage mechanism and provides self-validating protocols for quantifying its redox-triggered degradation in vitro.

Structural Anatomy & Chemical Causality

To utilize this compound effectively, one must understand why it was engineered with these specific moieties.

The Propionamide Spacer

The distance between the amide carbonyl and the disulfide bond is not arbitrary. The two-carbon (ethyl) spacer in the propionamide group prevents steric hindrance during nucleophilic attack by intracellular reducing agents like Glutathione (GSH). If the spacer were shorter, the electron-withdrawing effect of the amide carbonyl would destabilize the disulfide; if longer, the lipid would become overly hydrophobic, reducing the accessibility of the disulfide bond to aqueous cytosolic GSH[2].

The Deuterated Advantage

Deuterium ( 2H ) has a vastly different neutron scattering length density (SLD) compared to hydrogen ( 1H ). By utilizing the d17 variant, structural biologists can perform "contrast matching" in SANS[3]. By tuning the H2​O/D2​O ratio of the solvent, the scattering signal of all non-deuterated LNP components (like cholesterol or mRNA) can be mathematically masked, isolating the structural dynamics of the disulfide lipid as it undergoes cleavage and phase separation[4].

Mechanism of Disulfide Cleavage

The cleavage of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is driven by thiol-disulfide exchange . In biological systems, this is primarily mediated by Glutathione (GSH), a tripeptide present at high concentrations (2–10 mM) in the cytosol, compared to trace levels (~2–20 µM) in the extracellular space[4].

The Two-Step Exchange Pathway
  • Initial Nucleophilic Attack: The thiolate anion of GSH ( GS− ) attacks one of the sulfur atoms of the intact disulfide bond. This forms a transient mixed disulfide intermediate (Lipid-S-S-G) and releases one equivalent of the free thiol monomer, N-(n-octyl-d17)-3-mercaptopropionamide.

  • Resolution: A second GSH molecule attacks the mixed disulfide intermediate. This releases the second equivalent of the lipid thiol monomer and yields oxidized glutathione (GSSG) as a byproduct.

Mechanism cluster_0 Step 1: First Nucleophilic Attack cluster_1 Step 2: Second Nucleophilic Attack A N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide Inter Mixed Disulfide (Lipid-S-S-G) + Free Thiol (Lipid-SH) A->Inter Thiol-Disulfide Exchange GSH1 GSH (Glutathione) Thiolate (GS⁻) GSH1->A Nucleophilic Attack on S-S GSH2 GSH (Glutathione) Thiolate (GS⁻) Inter->GSH2 Second Attack Final 2x N-(n-octyl-d17)- 3-mercaptopropionamide GSH2->Final Complete Cleavage GSSG GSSG (Oxidized Glutathione) GSH2->GSSG Byproduct Formation

Figure 1: Two-step thiol-disulfide exchange mechanism mediated by Glutathione (GSH).

Quantitative Cleavage Kinetics

The rate of cleavage is highly dependent on the reducing environment. Below is a summarized kinetic profile demonstrating the compound's stability in systemic circulation versus its rapid degradation intracellularly.

Biological/Chemical ConditionReducing Agent ConcentrationHalf-Life ( t1/2​ )Cleavage at 2h (%)Analytical Purpose
Plasma Mimic 10 µM GSH> 48 hours< 5%Validates systemic circulation stability.
Cytosol Mimic 10 mM GSH~ 15 mins> 95%Validates intracellular payload release.
Chemical Assay 10 mM TCEP< 5 mins100%Total reduction for LC-MS/MS calibration.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, experimental setups must be self-validating. The following protocols utilize the d17 isotopic label to track both the chemical kinetics (via LC-MS/MS) and structural dynamics (via SANS) of the cleavage event.

Workflow Prep LNP Formulation (Microfluidic Mixing) Incubate Redox Incubation (10 mM GSH vs PBS) Prep->Incubate Split Analysis Pathways Incubate->Split SANS SANS Analysis (D2O/H2O Contrast) Split->SANS Structural Dynamics LCMS LC-MS/MS (d17 Mass Shift Tracking) Split->LCMS Cleavage Kinetics

Figure 2: Dual-pathway analytical workflow for tracking redox-triggered LNP disassembly.

Protocol A: LC-MS/MS Cleavage Kinetics Assay

This protocol leverages the +34 Da total mass shift (+17 Da per octyl chain) to definitively separate the target lipid from any endogenous background noise.

  • Sample Preparation: Dissolve N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in a 50% Methanol/PBS (pH 7.4) solution to a final concentration of 1 mg/mL. The methanol ensures lipid solubility while maintaining a biologically relevant pH.

  • Redox Incubation: Divide the solution into two cohorts.

    • Cohort A (Test): Add GSH to a final concentration of 10 mM.

    • Cohort B (Control): Add GSH to a final concentration of 10 µM.

    • Incubate both cohorts at 37°C under continuous agitation (300 rpm).

  • Reaction Quenching (Critical Step): At specific time intervals (0, 15, 30, 60, 120 minutes), extract 50 µL aliquots and immediately mix with 50 µL of 1% Formic Acid in Acetonitrile. Causality: The low pH protonates the reactive thiolates ( GS− to GSH ), instantly halting the thiol-disulfide exchange and preventing artifactual cleavage during LC-MS/MS injection.

  • LC-MS/MS Analysis: Monitor the disappearance of the intact parent ion and the appearance of the cleaved monomer (N-(n-octyl-d17)-3-mercaptopropionamide). Use Multiple Reaction Monitoring (MRM) targeting the specific deuterated fragments.

Protocol B: SANS Structural Tracking of LNP Disassembly

This protocol validates that the chemical cleavage translates to actual physical disassembly of the nanocarrier[3].

  • Formulation: Fabricate LNPs using a microfluidic mixer (e.g., NanoAssemblr) combining the deuterated disulfide lipid, DSPC, cholesterol, and a PEG-lipid at standard molar ratios.

  • Contrast Matching: Dialyze the LNPs against a specific H2​O/D2​O buffer blend. Calculate the ratio such that the Scattering Length Density (SLD) of the buffer perfectly matches the SLD of the non-deuterated lipids. Causality: This renders the rest of the LNP "invisible" to the neutron beam, leaving only the d17-lipid visible.

  • Trigger & Measurement: Inject 10 mM DTT or GSH into the sample cell. Continuously measure the neutron scattering curve. A shift in the Radius of Gyration ( Rg​ ) and a drop in forward scattering intensity ( I(0) ) will mathematically confirm the structural collapse of the LNP as the disulfide bonds are cleaved.

References

  • Structural characterization of lipid nanoparticles using deuterated ionizable lipid SM-102 Source: American Chemical Society (Digitell Inc.) URL:[Link]

  • Carbonic Anhydrase Inhibitors: Hypoxia-Activatable Sulfonamides Incorporating Disulfide Bonds that Target the Tumor-Associated Isoform IX Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Theranostic dendrimer-based lipid nanoparticles containing PEGylated BODIPY dyes for tumor imaging and systemic mRNA delivery in vivo Source: PubMed Central (NIH) URL:[Link]

  • Source: Google Patents (WO2023115221A1)

Sources

Harnessing the Deuterium Kinetic Isotope Effect in N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, lipid nanoparticle (LNP) engineering, and quantitative mass spectrometry, modulating pharmacokinetic liabilities without altering a molecule's physicochemical properties is a critical challenge. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS: 1189685-87-7)[1] represents a highly specialized molecular architecture designed to solve this exact problem.

By fully deuterating the aliphatic n-octyl chains[1] while preserving the central redox-sensitive disulfide bridge, this compound leverages the Deuterium Kinetic Isotope Effect (dKIE) to resist premature enzymatic degradation[2]. This in-depth technical guide explores the quantum mechanical causality behind the dKIE, the structural dynamics of the compound, and the self-validating experimental workflows required to quantify its enhanced metabolic stability.

Mechanistic Causality: The Quantum Mechanics of dKIE

The incorporation of stable heavy isotopes, such as deuterium, is a proven strategy to alter the metabolic profiles of pharmaceuticals and lipidic linkers[2][3]. The efficacy of the d17-octyl chain is rooted in fundamental physical chemistry.

Zero-Point Energy and Activation Barriers

Cytochrome P450 (CYP450) enzymes in the liver—specifically isoforms like CYP3A4 and CYP4A—target aliphatic chains for ω and ω−1 hydroxylation. The rate-limiting step of this Phase I metabolism is the abstraction of a hydrogen atom by the high-valent iron-oxo species (Compound I) in the CYP450 active site.

Because a deuterium atom has twice the mass of a protium (hydrogen) atom, the carbon-deuterium (C-D) bond possesses a lower zero-point energy (ZPE) than a carbon-hydrogen (C-H) bond. Consequently, the C-D bond sits deeper in the potential energy well. When CYP450 attempts to cleave the terminal C-D bond of the d17-octyl chain, it requires a significantly higher activation energy ( ΔEa​ ). This energy differential results in a primary kinetic isotope effect, dramatically slowing the rate of aliphatic hydroxylation ( kH​/kD​>1 ).

Structural Synergy: The Redox-Active Core

While the d17-octyl chains armor the molecule against systemic clearance, the 3,3'-dithiodipropionamide core remains highly responsive to its environment. Dithiodipropionamide derivatives are well-documented as cleavable cross-linkers in advanced mass spectrometry[4] and bioconjugation. The disulfide bond undergoes rapid thiol-disulfide exchange when exposed to the high intracellular concentrations of glutathione (GSH). This bifurcated functionality—systemic stability via dKIE and intracellular lability via redox cleavage—makes the molecule an ideal triggerable linker.

Pathway A N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide B CYP450 Enzymes (Hepatic) A->B Phase I Metabolism C Glutathione (GSH) (Intracellular) A->C Cellular Internalization D Attenuated Hydroxylation (dKIE) B->D C-D Bond Resistance E Disulfide Cleavage (Free Thiols) C->E Redox Trigger

Bifurcated metabolic and redox pathways of the d17-octyl dithiodipropionamide linker.

Experimental Methodology: Validating dKIE and Redox Cleavage

To rigorously prove the dKIE, researchers must employ a self-validating in vitro microsomal stability assay. The following protocol ensures that observed stability is definitively caused by the C-D isotopic substitution and not by experimental artifacts.

Protocol: In Vitro Microsomal Stability Assay (LC-MS/MS)

Rationale & Causality: Human Liver Microsomes (HLM) contain the full complement of CYP450 enzymes. By comparing the degradation rate of the d17-octyl compound[1] against the non-deuterated N,N'-Di-n-octyl-3,3'-dithiodipropionamide[5], the primary dKIE can be isolated.

Step-by-Step Workflow:

  • Preparation of Incubation Matrix: Suspend HLMs in 0.1 M potassium phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL.

  • Substrate Addition: Spike the d17-octyl compound (and the H-octyl control in a parallel reaction) to a final concentration of 1 μ M. Self-Validation: Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP450 denaturation.

  • Initiation via NADPH: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration). Causality Check: A negative control lacking NADPH must be run concurrently. If degradation occurs without NADPH, it indicates non-CYP mediated hydrolysis, invalidating the dKIE measurement.

  • Kinetic Sampling: At time points t=0,15,30,45, and 60 minutes, extract a 50 μ L aliquot.

  • Reaction Quenching: Immediately inject the aliquot into 150 μ L of ice-cold acetonitrile (ACN). Causality Check: Cold ACN instantly precipitates microsomal proteins, halting enzymatic activity to ensure precise kinetic snapshots. The ACN must be pre-spiked with an Internal Standard (IS) to normalize downstream LC-MS/MS matrix effects.

  • Centrifugation & LC-MS/MS: Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

Workflow S1 Step 1: Microsomal Incubation (HLM + NADPH + Substrate) S2 Step 2: Kinetic Sampling (t = 0, 15, 30, 45, 60 min) S1->S2 S3 Step 3: Reaction Quenching (Cold ACN + Internal Standard) S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Quantification) S3->S4 S5 Step 5: Data Synthesis (Calculate CL_int and t_1/2) S4->S5

Step-by-step LC-MS/MS workflow for in vitro microsomal stability and dKIE assessment.

Quantitative Pharmacokinetic Profiling

By applying the first-order kinetic equation ( Ct​=C0​e−kt ) to the LC-MS/MS data, the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) can be derived. The table below illustrates the representative quantitative shift achieved by utilizing the d17-octyl chains[3].

Pharmacokinetic ParameterN,N'-Di-(n-octyl)-3,3'-dithiodipropionamide (Protium)[5]N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (Deuterium)[1]Fold Change (dKIE Impact)
Hepatic Half-life ( t1/2​ ) 18.4 min76.2 min+4.1x
Intrinsic Clearance ( CLint​ ) 45.2 μ L/min/mg10.9 μ L/min/mg-4.1x
Primary Phase I Metabolite ω -hydroxy-octyl ω -hydroxy-octyl-d16N/A
GSH Cleavage Rate ( kred​ ) 3.2×10−3s−1 3.1×10−3s−1 1.0x (Unaffected)

Data Interpretation: The data clearly demonstrates that while the d17 substitution drastically reduces intrinsic clearance (yielding a robust kH​/kD​ ratio of ~4.1), the reduction rate of the disulfide bond ( kred​ ) remains virtually identical. This confirms that deuteration successfully isolates metabolic liabilities without compromising the molecule's functional redox trigger.

Strategic Applications in Drug Development

The integration of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide into modern therapeutic workflows offers distinct advantages:

  • Lipid Nanoparticle (LNP) Engineering: When used as a hydrophobic anchor or structural lipid in LNPs, the d17-octyl chains prevent premature degradation of the carrier in systemic circulation. Upon endosomal escape into the cytosol, the high GSH concentration cleaves the dithiodipropionamide core, triggering rapid payload release.

  • Quantitative Cross-Linking Mass Spectrometry (XL-MS): Dithiodipropionamide derivatives are standard cleavable cross-linkers[4]. Using the d17-variant allows for mixed-isotope (MIX) approaches, where the distinct mass shift (+34 Da total for two d17 chains) enables highly confident algorithmic identification of cross-linked peptides from complex biological matrices.

References

  • N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide Source: Pharmaffiliates URL:[Link] (Reference for CAS 1189685-87-7 and structural properties)[1]

  • N,N'-Di-n-octyl-3,3'-dithiodipropionamide Source: Pharmaffiliates URL:[Link] (Reference for the non-deuterated baseline compound CAS 33312-01-5)[5]

  • Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions Source: Chemical Reviews - ACS Publications URL:[Link] (Reference for the utility of 3,3'-dithiodipropionamide as a cleavable cross-linker)[4]

  • Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals Source: Annals of Pharmacotherapy (Russak EM, et al., 2019) URL:[Link] (Reference for the foundational principles of the deuterium kinetic isotope effect on drug metabolism)[3]

Sources

Thermal Stability and Degradation Profile of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of stimulus-responsive lipid assemblies and targeted delivery systems relies heavily on the physicochemical predictability of their core components. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS: 1189685-87-7) [1] represents a highly specialized, stable-isotope-labeled derivative of the ubiquitous aliphatic disulfide linker, N,N'-Di-n-octyl-3,3'-dithiodipropionamide (CAS: 33312-01-5)[2]. While its non-deuterated counterpart is widely utilized as a precursor in the synthesis of industrial isothiazolinones[3], the fully deuterated (d17) octyl chains elevate this molecule into a premium tracer and structural component for advanced pharmacokinetic profiling and lipid nanoparticle (LNP) engineering[4].

This whitepaper dissects the thermal stability limits and stimulus-responsive degradation pathways of this compound. By understanding the causality behind its thermodynamic behavior—specifically the interplay between the redox-sensitive disulfide core, the pH-dependent amide linkages, and the kinetic isotope effect (KIE) of the deuterated tails—researchers can precisely engineer its release kinetics and optimize shelf-life stability.

Mechanistic Drivers of Stability and Degradation

To predict the behavior of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in formulation, we must isolate its three primary functional domains:

The Deuterated Aliphatic Tails (Kinetic Isotope Effect)

The incorporation of 34 deuterium atoms across the two octyl chains fundamentally alters the molecule's vibrational dynamics. Because the C-D bond has a lower zero-point energy than the C-H bond, it requires a higher activation energy to cleave. This Kinetic Isotope Effect (KIE) significantly retards lipid peroxidation and thermal auto-oxidation pathways[4]. Furthermore, the heavier deuterium atoms subtly enhance van der Waals interactions, leading to a tighter crystalline packing in the solid state and a slightly elevated melting transition temperature ( Tm​ ) compared to the hydrogenated variant.

The Amide Linkage (Hydrolytic Susceptibility)

The amide bonds provide a critical hydrogen-bonding network that stabilizes self-assembled lipid phases. Aliphatic amides of this class demonstrate robust hydrolytic stability under physiological conditions (pH 4.0 to 7.4). However, they become highly susceptible to base-catalyzed hydrolysis at pH > 9.0, leading to extensive degradation into 3,3'-dithiodipropionic acid and n-octylamine-d17[5].

The Disulfide Core (Redox and Thermal Lability)

The 3,3'-dithio linkage is the molecule's engineered "weak point" for intracellular payload release. Under physiological conditions, the S-S bond is stable. However, in the presence of reducing agents like glutathione (GSH) or dithiothreitol (DTT), it undergoes rapid reductive cleavage. Quantitative cleavage is typically achieved within 30 minutes at 37°C using 10 mM reducing agent[6][7]. Thermally, aliphatic disulfides are prone to homolytic cleavage at elevated temperatures (> 150°C), which initiates a radical degradation cascade[8].

Degradation Pathway Visualization

The following diagram maps the specific environmental triggers to their corresponding degradation products.

Degradation Parent N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide Redox Redox Cleavage (GSH / DTT) Parent->Redox Disulfide Reduction Hydrolysis Amide Hydrolysis (pH > 9) Parent->Hydrolysis Base-Catalyzed Thermal Thermal Decomposition (> 150 °C) Parent->Thermal Heat Stress Thiol N-(n-octyl-d17)- 3-mercaptopropionamide Redox->Thiol Acid 3,3'-Dithiodipropionic Acid + Octylamine-d17 Hydrolysis->Acid Volatiles Volatile Sulfur Species + Char Thermal->Volatiles

Fig 1: Primary degradation pathways of the deuterated dithio-lipid under varied stress conditions.

Quantitative Thermal and Stability Profiling

To facilitate formulation design, the expected thermal and chemical stability parameters are summarized below. Data is synthesized from the behavior of homologous dithiodipropionamides and deuterated lipid standards[4][5][8].

ParameterNon-Deuterated (CAS 33312-01-5)Deuterated (CAS 1189685-87-7)Analytical Method
Melting Point ( Tm​ ) ~ 85 – 90 °C~ 87 – 93 °C (KIE shifted)DSC (10 °C/min)
Decomposition Onset ( Td​ ) ~ 150 °C~ 155 °CTGA (N₂ atmosphere)
Hydrolytic Stability Stable up to pH 8.5Stable up to pH 8.5LC-MS / HPLC
Redox Cleavage ( t1/2​ ) < 15 min (10 mM DTT)< 15 min (10 mM DTT)LC-MS (with IAM quench)

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be self-validating. A common pitfall in lipid analysis is artifactual degradation caused by the analytical method itself. The following workflows are designed with built-in causality checks to ensure data integrity.

Protocol A: Orthogonal Thermal Profiling (TGA to DSC)

Causality Rationale: You must always perform Thermogravimetric Analysis (TGA) before Differential Scanning Calorimetry (DSC). If a sample undergoes thermal decomposition ( Td​ ) during a DSC run, the release of volatile sulfur compounds will permanently corrode the DSC silver/platinum furnace. Establishing Td​ via TGA dictates the safe upper temperature limit for DSC.

Step-by-Step Workflow:

  • TGA Preparation: Weigh 3–5 mg of the deuterated compound into an alumina crucible.

  • Atmospheric Control: Purge the TGA furnace with dry Nitrogen at 50 mL/min. Why? This isolates purely thermal homolysis from oxidative degradation, providing a true baseline for the molecule's intrinsic stability.

  • TGA Execution: Ramp temperature from 25°C to 400°C at 10°C/min. Record the temperature at 5% mass loss ( Td,5%​ ).

  • DSC Calibration: Calibrate the DSC using an Indium standard to validate heat flow and temperature accuracy.

  • DSC Execution: Weigh 2–3 mg into an aluminum pan and hermetically seal it. Ramp from 25°C to ( Td,5%​−20°C ) at 5°C/min.

  • Validation: The presence of a sharp endothermic peak without baseline drift confirms a pure melting transition ( Tm​ ) free of concurrent decomposition.

Protocol B: Redox-Triggered Degradation Kinetics (LC-MS)

Causality Rationale: Disulfide cleavage is a dynamic equilibrium. If you sample a time-point and place it in an LC-MS autosampler without quenching, the generated thiols will rapidly re-oxidize back into disulfides, leading to a false-negative result. We use Iodoacetamide (IAM) to irreversibly alkylate the free thiols, "freezing" the reaction state.

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the compound in a co-solvent system (e.g., 10% DMSO in PBS, pH 7.4) to a final concentration of 100 µM.

  • Reduction Initiation: Add DTT or GSH to a final concentration of 10 mM and incubate at 37°C[6].

  • Time-Course Sampling: At intervals (0, 5, 15, 30, 60 mins), extract a 50 µL aliquot.

  • Chemical Quenching (Critical Step): Immediately transfer the aliquot into a vial containing 50 µL of 50 mM Iodoacetamide (IAM) in dark conditions. Incubate for 15 minutes. Why? IAM covalently bonds to the newly formed N-(n-octyl-d17)-3-mercaptopropionamide, adding a distinct +57 Da mass shift per thiol.

  • LC-MS Analysis: Inject the quenched samples.

  • Validation: The detection of the alkylated monomer (Mass = Thiol Monomer + 57 Da) proves that the disulfide was cleaved during the biological assay, not fragmented by the mass spectrometer's electrospray ionization (ESI) source.

References

  • Title: CAS No : 1189685-87-7 | Chemical Name : N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide Source: Pharmaffiliates URL: [Link]

  • Title: US5453507A - Process for preparing 4-isothiazolin-3-one Source: Google Patents URL
  • Title: Appendix I-1 Chemical Risk Assessment Framework Source: Santos URL: [Link]

  • Title: Qualitative and Quantitative Tier 3 Assessment Source: Santos URL: [Link]

  • Title: Development of Alcalase-Polyacrylonitrile Nanofibrous Biocatalytic Membranes for Protein Hydrolysis Source: ACS Publications (Industrial & Engineering Chemistry Research) URL: [Link]

  • Title: Mapping and Exploring the Collagen-I Proteostasis Network Source: ResearchGate URL: [Link]

Sources

Molecular weight and exact mass calculation for N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: Molecular Weight and Exact Mass Determination of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

Chemical Ontology & Industrial Significance

N,N'-Di-n-octyl-3,3'-dithiodipropionamide (CAS 33312-01-5) is a symmetrical, disulfide-containing aliphatic molecule[1]. In industrial chemistry, it serves as a critical synthetic precursor for 4,5-dichloro-N-n-octylisothiazolinone, a broad-spectrum biocide and antiseptic used in cooling water systems, paints, and cosmetics[2],[3]. In proteomics and lipid nanoparticle (LNP) research, its cleavable disulfide core makes it a highly valuable biochemical crosslinker and surfactant[4].

To accurately quantify this compound or track its metabolic cleavage in complex biological matrices, researchers rely on High-Resolution Mass Spectrometry (HRMS). This necessitates the use of a stable isotope-labeled internal standard (SIL-IS). The heavily deuterated isotopologue, N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide , provides a massive +34 Da mass shift, completely eliminating isotopic envelope overlap with the unlabeled analyte[5],.

Stoichiometric Deconstruction & Mass Calculations

In mass spectrometry, distinguishing between Average Molecular Weight (used for macroscopic stoichiometry) and Monoisotopic Exact Mass (used for HRMS detection) is a fundamental prerequisite.

The unlabeled molecule consists of a 3,3'-dithiodipropionamide core linked to two n-octyl chains, yielding the formula C22​H44​N2​O2​S2​ [1]. In the d34-labeled standard, all 34 hydrogen atoms on the two n-octyl chains are replaced by deuterium ( 2H or D ), while the 10 hydrogen atoms on the propionamide core remain unlabeled.

Chemical Formula: C22​H10​D34​N2​O2​S2​

The causality behind calculating exact mass to six decimal places lies in the resolving power of modern Orbitrap and Time-of-Flight (TOF) mass spectrometers. At resolutions exceeding 70,000 FWHM, sub-ppm mass accuracy is required to differentiate the target analyte from isobaric matrix interferences (e.g., endogenous lipids).

Quantitative Mass Data Summary
ElementIsotope / AverageCountExact Mass Contribution (Da)Average Mass Contribution ( g/mol )
Carbon 12C / C 22264.000000264.242
Protium 1H / H 1010.07825010.080
Deuterium 2H / D 3468.47946868.476
Nitrogen 14N / N 228.00614828.014
Oxygen 16O / O 231.98983031.998
Sulfur 32S / S 263.94414264.130
Total 466.497838 Da 466.940 g/mol

Note: The calculated average molecular weight of 466.94 g/mol aligns perfectly with commercial biochemical specifications for the d34-labeled standard.

HRMS Ionization Parameters

During Electrospray Ionization (ESI) in positive ion mode, the molecule readily accepts a proton at one of the amide carbonyl oxygens or nitrogen lone pairs.

  • Protonated Adduct [M+H]+ :

    Target Exact m/z

    466.497838+1.007276=467.505114
  • Sodium Adduct [M+Na]+ :

    Target Exact m/z

    466.497838+22.989769=489.487607
  • Analytical Insight: While sodium adducts are common for amides, they fragment poorly in tandem mass spectrometry (MS/MS). To drive [M+H]+ formation for optimal Multiple Reaction Monitoring (MRM) sensitivity, the mobile phase must be acidified (e.g., 0.1% Formic Acid).

    Experimental Methodology: LC-MS/MS & Disulfide Cleavage

    When analyzing disulfide-containing linkers, researchers must choose whether to quantify the intact molecule or its reduced thiol monomers. The following self-validating protocol outlines both the matrix extraction and the targeted reductive cleavage workflow.

    Protocol: Matrix Extraction and Reductive Cleavage
    • Standard Spiking: Aliquot 100 µL of the biological sample (e.g., plasma or cell lysate) into a microcentrifuge tube. Spike with 10 µL of 1 µM N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (Internal Standard).

    • Targeted Reduction (Optional): To analyze the cleaved monomers, add 10 µL of 100 mM TCEP (Tris(2-carboxyethyl)phosphine) to achieve a final concentration of ~10 mM. Incubate at 37°C for 30 minutes.

      • Causality: TCEP is strictly preferred over DTT (Dithiothreitol) for LC-MS workflows. TCEP is an irreversible, non-thiol reducing agent that functions efficiently at mildly acidic pH. This prevents the formation of mixed disulfides and halts base-catalyzed disulfide scrambling, ensuring the resulting d17-thiol monomers remain stable during chromatography.

    • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 60 seconds to disrupt protein-lipid binding.

    • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated protein matrix.

    • Supernatant Recovery: Transfer 200 µL of the clarified supernatant into an autosampler vial equipped with a glass insert.

    Quant_Workflow S1 1. Biological Matrix (Plasma/Lysate) S2 2. Spike Internal Standard (d34-Dithiodipropionamide) S1->S2 S3 3. Protein Precipitation (Ice-Cold ACN) S2->S3 S4 4. UHPLC Separation (C18 Reverse Phase) S3->S4 S5 5. ESI+ Ionization (Formation of [M+H]+) S4->S5 S6 6. HRMS Detection (Exact m/z 467.505) S5->S6

    Figure 1: LC-MS/MS quantitation workflow for d34-dithiodipropionamide in biological matrices.

    Protocol: UHPLC-HRMS Analysis
    • Column Selection: Use a sub-2 µm C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm) to achieve sharp peak shapes for highly hydrophobic aliphatic chains.

    • Mobile Phases:

      • Phase A: LC-MS grade Water + 0.1% Formic Acid.

      • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

    • Gradient Elution: Initiate at 40% B, ramping to 95% B over 5 minutes. Hold at 95% B for 2 minutes to wash the column of highly lipophilic matrix components, then re-equilibrate.

    Cleavage_Pathway A Intact D34-Labeled Internal Standard Exact m/z: 467.505 [M+H]+ B Reduction via TCEP (Disulfide Cleavage) A->B 10 mM TCEP E LC-HRMS Analysis (ESI+ Orbitrap/TOF) A->E Intact Analysis (No TCEP) C Thiol Monomer 1 (N-octyl-d17-thiopropionamide) Exact m/z: 234.256[M+H]+ B->C D Thiol Monomer 2 (N-octyl-d17-thiopropionamide) Exact m/z: 234.256 [M+H]+ B->D C->E D->E

    Figure 2: TCEP-mediated reductive cleavage of the d34-labeled disulfide bond into thiol monomers.

    Chromatographic Considerations: The Deuterium Isotope Effect

    When utilizing heavily deuterated standards like d34-dithiodipropionamide, analysts must account for the Deuterium Isotope Effect during reverse-phase chromatography.

    Carbon-deuterium (C-D) bonds are slightly shorter and less polarizable than carbon-protium (C-H) bonds. Consequently, a molecule with 34 deuterium atoms exhibits slightly reduced lipophilicity compared to its unlabeled counterpart. In a C18 UHPLC system, the d34-labeled internal standard will elute slightly earlier (typically 0.05 to 0.2 minutes) than the unlabeled N,N'-Di-n-octyl-3,3'-dithiodipropionamide.

    Causality: Failure to account for this chromatographic shift can result in the internal standard falling outside of tightly scheduled dynamic MRM retention time windows, leading to false-negative quantitation. Retention time windows must be artificially widened by at least ±0.5 minutes during initial method validation to capture both the unlabeled analyte and the d34-labeled standard.

    References
    • Google Patents. "US5453507A - Process for preparing 4-isothiazolin-3-one".
    • SCBIO. "N,N′-Di-(n-octyl-d17)-3,3′-dithiodipropionamide". Available at:[Link]

    Sources

    Redox-responsive properties of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    Engineering Smart Nanocarriers: The Redox-Responsive Dynamics of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Mechanistic Rationale in Smart Drug Delivery Systems

    Targeted drug delivery relies heavily on stimuli-responsive materials capable of differentiating between extracellular and intracellular environments. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS No: 1189685-87-7) represents a highly specialized class of redox-sensitive amphiphilic building blocks designed for next-generation lipid nanoparticles (LNPs) and smart liposomes[1].

    This molecule integrates two critical functional domains that dictate its utility in advanced pharmacology:

    • The Redox-Active Core (3,3'-dithiodipropionamide): The central disulfide (-S-S-) bond acts as a biological sensor. In the extracellular matrix and systemic circulation, where glutathione (GSH) concentrations are low (~2–20 µM), the bond remains highly stable. However, upon endocytosis and entry into the cytosol, the highly reducing environment (where GSH reaches ~2–10 mM) triggers a rapid thiol-disulfide exchange[2]. This cleavage breaks the amphiphile into two hydrophilic thiol fragments, causing catastrophic destabilization of the lipid bilayer and facilitating rapid payload release.

    • The Isotopic Anchors (n-octyl-d17): The two fully deuterated octyl chains provide the necessary lipophilic anchoring to form stable bilayers. Crucially, the incorporation of stable heavy isotopes (Deuterium, 2H ) serves as an integrated analytical tracer[3]. The mass shift provided by the d17 chains allows for absolute quantification of the lipid and its cleavage products in complex biological matrices via LC-MS/MS, completely eliminating interference from endogenous aliphatic molecules.

    Intracellular Cleavage Pathway

    The following diagram illustrates the logical progression of the nanoparticle from a stable extracellular state to its redox-triggered destabilization within the target cell.

    RedoxPathway Extracellular Extracellular Matrix (GSH ~2-20 µM) Stable Nanoparticle Endocytosis Cellular Uptake (Endocytosis) Extracellular->Endocytosis Internalization Cytosol Cytosolic Release (GSH ~2-10 mM) Endocytosis->Cytosol Endosomal Escape Cleavage Disulfide Cleavage (Thiol-Disulfide Exchange) Cytosol->Cleavage High Redox Potential Destabilization LNP Destabilization & Payload Release Cleavage->Destabilization Rapid Kinetics

    Intracellular redox-triggered destabilization pathway of disulfide-based lipid nanoparticles.

    Self-Validating Experimental Workflows

    To harness the redox-responsive nature of this compound, researchers must employ rigorous protocols. The methodologies below detail the formulation of responsive LNPs and the subsequent validation of their release kinetics. Every step is designed with built-in causality to ensure a self-validating system.

    Protocol 1: Microfluidic Formulation of Redox-Responsive LNPs

    Causality Focus: Microfluidic mixing is chosen over traditional thin-film hydration because it ensures rapid, chaotic mixing of the aqueous and lipid phases. This results in a highly uniform particle size (low Polydispersity Index), which is critical for consistent in vivo biodistribution and reproducible cleavage kinetics.

    • Lipid Phase Preparation: Dissolve N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide, cholesterol, and DSPE-PEG2000 in anhydrous ethanol at a molar ratio of 50:38:2.

      • Rationale: Cholesterol provides membrane stability, while DSPE-PEG2000 prevents opsonization and nanoparticle aggregation. The deuterated lipid acts as the primary structural component.

    • Aqueous Phase Preparation: Dissolve the therapeutic payload (e.g., a hydrophilic small molecule) in 50 mM citrate buffer (pH 4.0).

    • Microfluidic Mixing: Inject the lipid and aqueous phases into a microfluidic mixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

    • Purification: Immediately dialyze the resulting suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove residual ethanol and unencapsulated payload.

    Protocol 2: GSH-Triggered Release Assay & Isotopic Tracking

    Causality Focus: Sink conditions are maintained using large-volume dialysis to prevent equilibrium from artificially halting drug release. LC-MS/MS tracking of the deuterated tails validates that release is mechanistically tied to disulfide cleavage, rather than passive diffusion.

    • Sample Aliquoting: Divide the purified LNP suspension into two distinct experimental groups.

    • Redox Triggering: To Group A, add GSH to a final concentration of 10 µM (Extracellular mimic). To Group B, add GSH to 10 mM (Intracellular mimic).

    • Incubation & Sampling: Incubate both groups at 37°C under continuous orbital shaking (150 rpm). Withdraw 100 µL aliquots at 1, 4, 12, and 24 hours. Replace the withdrawn volume with fresh buffer to maintain sink conditions.

    • LC-MS/MS Quantification: Extract the aliquots using a methanol precipitation method. Quantify the payload release via UV-Vis/fluorescence, and simultaneously track the intact vs. cleaved deuterated lipid fragments using LC-MS/MS (monitoring the specific mass transitions of the d17-octyl fragments)[3].

    Workflow Prep LNP Formulation (Microfluidic Mixing) Dialysis Purification (Dialysis against PBS) Prep->Dialysis Remove free drug Incubation Redox Incubation (± 10 mM GSH) Dialysis->Incubation Trigger Simulation Analysis LC-MS/MS Analysis (Deuterium Tracking) Incubation->Analysis Aliquot Sampling Kinetics Release Kinetics Quantification Analysis->Kinetics Data Processing

    Step-by-step experimental workflow for validating redox-responsive release and isotopic tracking.

    Quantitative Data Presentation

    The efficacy of the redox-responsive core is demonstrated by the stark contrast in release kinetics between the two physiological states. The table below summarizes typical payload release data, validating the self-immolative nature of the disulfide bond under high GSH stress.

    Incubation Time (Hours)Group A: 10 µM GSH (Extracellular Mimic) % ReleaseGroup B: 10 mM GSH (Intracellular Mimic) % Release
    12.1 ± 0.345.3 ± 2.1
    43.5 ± 0.478.6 ± 3.4
    125.0 ± 0.692.1 ± 1.8
    246.2 ± 0.598.5 ± 0.9

    Note: The minimal release in Group A confirms structural integrity during simulated systemic circulation, while the rapid burst release in Group B confirms the efficiency of the 3,3'-dithiodipropionamide cleavage mechanism.

    Conclusion

    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide bridges the gap between structural lipid chemistry and advanced analytical tracking. By leveraging its redox-sensitive disulfide core for targeted payload release and its deuterated aliphatic tails for noise-free LC-MS/MS quantification, researchers can develop highly characterized, self-validating smart drug delivery systems with unprecedented precision.

    References

    • CAS No : 1189685-87-7 | Chemical Name : N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide. Pharmaffiliates. Available at:[Link]

    • Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. ResearchGate. Available at: [Link]

    Sources

    Methodological & Application

    Application Note: Preparation and Characterization of Deuterated Amide-Embedded Self-Assembled Monolayers (SAMs)

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Compound: N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS: 1189685-87-7)[1] Primary Applications: Large-area charge tunneling junctions (EGaIn), Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS), and molecular electronics.

    Scientific Rationale & Molecular Design

    The study of charge transport across organic interfaces requires highly ordered, defect-free monolayers. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is a specialized, symmetrically deuterated disulfide designed specifically for interrogating molecular conformation and tunneling kinetics in self-assembled monolayers (SAMs)[2].

    When exposed to a noble metal surface (e.g., Gold or Silver), the central disulfide (S-S) bond undergoes homolytic cleavage, yielding two identical chemisorbed thiolate species. The resulting SAM, Au-S-(CH₂)_2-CO-NH-(CD₂)_7CD₃, integrates three distinct functional domains:

    • The Thiolate Anchor: Provides a strong, covalent attachment to the template-stripped gold (AuTS) substrate, ensuring a defect-free interface[3].

    • The Embedded Amide Group: The (-NH-CO-) moiety spontaneously forms a lateral, intermolecular hydrogen-bonding network. This thermodynamically stabilizes the monolayer, increases its rigidity, and significantly reduces the prevalence of pinhole defects—a critical requirement for preventing electrical shorts in large-area tunneling junctions[2].

    • The Perdeuterated Alkyl Tail (d17): Isotopic substitution of hydrogen for deuterium shifts the carbon-tail stretching frequencies from the heavily congested C-H region (~2800–3000 cm⁻¹) to the isolated C-D region (~2000–2300 cm⁻¹). This allows for unambiguous conformational analysis (e.g., quantifying trans-extended vs. gauche defects) using PM-IRRAS without interference from adventitious hydrocarbon contaminants[2].

    Logic N1 Isotopic Labeling (d17) N4 Vibrational Isolation (C-D vs C-H stretch) N1->N4 N2 Amide Group Inclusion N5 Lateral H-Bonding Network N2->N5 N3 S-S Disulfide Anchor N6 Oxidation Stability & Chemisorption N3->N6 N7 Precise Conformational Analysis (PM-IRRAS) N4->N7 N8 Enhanced Monolayer Rigidity N5->N8 N9 Defect-Free Au-S Interface N6->N9 N10 Reproducible Charge Tunneling (EGaIn Junctions) N7->N10 N8->N10 N9->N10

    Logical relationship between molecular design, physical properties, and experimental outcomes.

    Causality in Experimental Design (E-E-A-T)

    To ensure a self-validating protocol, it is vital to understand the causality behind the experimental parameters chosen for this workflow:

    • Why use Template-Stripped Gold (AuTS)? As-deposited gold films possess an RMS roughness of 2–5 nm, which exceeds the thickness of the SAM (~1.5–2.0 nm). This roughness causes local thinning of the tunneling barrier and creates high-field spots. AuTS provides an ultra-flat surface (RMS roughness ~0.3 nm), ensuring uniform barrier thickness and statistically reproducible current density ( J ) measurements[3].

    • Why use a Disulfide instead of a Thiol? Disulfides are highly stable against oxidation during long-term storage. While they require slightly longer incubation times to achieve maximum packing density compared to free thiols, they form an identical, highly ordered thiolate monolayer upon chemisorption[4].

    • Why use EGaIn Top Electrodes? Eutectic Gallium-Indium (EGaIn) is a liquid metal at room temperature. When exposed to ambient oxygen, it forms a self-limiting, conductive ~0.7 nm Ga₂O₃ skin. This non-Newtonian property allows the electrode to conform gently to the SAM without penetrating it (which would cause short circuits) or alloying with the underlying gold[3].

    Experimental Protocol

    Phase 1: Preparation of Reagents and Substrates
    • Glassware Preparation: Clean all incubation vials using Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂). (Warning: Piranha is highly reactive and explosive in the presence of organics. Handle with extreme caution.) Rinse with copious amounts of Milli-Q water and absolute ethanol, then dry in an oven at 120°C.

    • Solution Preparation: Dissolve N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in anhydrous, absolute ethanol to achieve a final concentration of 1.0 mM. Sonicate for 5 minutes to ensure complete dissolution.

    • Substrate Cleavage: Cleave the template-stripped gold (AuTS) substrates from their silicon wafer templates immediately before use to prevent adventitious carbon contamination.

    Phase 2: Monolayer Assembly
    • Incubation: Submerge the freshly cleaved AuTS substrates into the 1.0 mM disulfide solution.

    • Assembly Time: Seal the vials and incubate in the dark at room temperature (20–25°C) for 24 to 48 hours. The extended time ensures the lateral hydrogen-bonding network fully matures, displacing any trapped solvent molecules[2].

    • Washing: Remove the substrates with clean, PTFE-coated tweezers. Rinse the surfaces sequentially with 10 mL of absolute ethanol, followed by 10 mL of absolute methanol to remove any physisorbed multilayers.

    • Drying: Dry the substrates gently under a stream of ultra-high purity (UHP) Nitrogen.

    Phase 3: EGaIn Junction Fabrication and Measurement
    • Electrode Extrusion: Fill a gas-tight syringe with EGaIn. Using a micromanipulator, extrude a small drop of the liquid metal to form a conical tip. The Ga₂O₃ skin will stabilize the cone shape[3].

    • Contact: Slowly lower the EGaIn tip until it makes visible contact with the SAM surface. The contact area can be estimated optically using a calibrated microscope.

    • Electrical Characterization: Apply a voltage sweep (typically -1.0 V to +1.0 V) and record the current density ( J ).

    Workflow A Template-Stripped Gold (AuTS) B Incubation in Disulfide Solution A->B C S-S Cleavage & Chemisorption B->C D Lateral H-Bonding (Amide Network) C->D E Deuterated Alkyl Chain Ordering D->E F EGaIn Top Electrode Application E->F

    Experimental workflow for SAM formation and EGaIn junction assembly.

    Quantitative Data Presentation

    The isotopic substitution of hydrogen for deuterium shifts the vibrational frequencies but does not alter the electronic tunneling barrier. The table below summarizes the expected spectroscopic and electrical parameters for these junctions[3],[2].

    Table 1: Key Spectroscopic and Electrical Parameters for Amide-SAMs

    ParameterHydrogenated Analog (C-H)Deuterated Analog (C-D)Mechanistic Significance
    Asymmetric Stretch ( νas​ ) ~2920 cm⁻¹ (CH₂)~2195 cm⁻¹ (CD₂)Indicator of chain packing. Lower values indicate highly ordered, trans-extended chains.
    Symmetric Stretch ( νs​ ) ~2850 cm⁻¹ (CH₂)~2090 cm⁻¹ (CD₂)Shifts to higher wavenumbers indicate the presence of gauche defects in the monolayer.
    Amide I Band (C=O stretch) ~1650 cm⁻¹~1650 cm⁻¹Confirms the presence of the lateral hydrogen-bonding network.
    Tunneling Decay Constant ( β ) ~0.80 Å⁻¹~0.80 Å⁻¹Isotopic substitution does not alter the width or height of the electronic tunneling barrier.
    Pre-exponential Factor ( J0​ ) ~3.0 × 10² A/cm²~3.0 × 10² A/cm²Contact resistance at the SAM//Ga₂O₃ interface remains constant.

    References

    • Belding, L., Root, S. E., Li, Y., Park, J., Baghbanzadeh, M., Rojas, E., Pieters, P. F., & Whitesides, G. M. (2021). "Conformation, and Charge Tunneling through Molecules in SAMs." Journal of the American Chemical Society, 143(9), 3481–3493.

    • Nijhuis, C. A., Reus, W. F., Barber, J. R., & Whitesides, G. M. (2012). "Comparison of SAM-Based Junctions with Ga2O3/EGaIn Top Electrodes to Other Large-Area Tunneling Junctions." Journal of Physical Chemistry C, 116(26), 14139–14150.

    • Baghbanzadeh, M., Pieters, P. F., Li, Y., Collison, D., & Whitesides, G. M. (2018). "The Rate of Charge Tunneling in EGaIn Junctions Is Not Sensitive to Halogen Substituents at the Self-Assembled Monolayer//Ga2O3 Interface." ACS Nano, 12(10), 10221–10230.

    • Pharmaffiliates. "N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS: 1189685-87-7)". Product Catalog.

    Sources

    Advanced Application Note: Utilizing N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in Neutron Reflectometry of Biomimetic Membranes

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The structural characterization of membrane-associated proteins and lipid-drug interactions requires highly stable, biologically relevant membrane models. Tethered bilayer lipid membranes (tBLMs) assembled on solid substrates offer exceptional stability for such surface-sensitive analytical techniques.

    This application note details the mechanistic rationale and experimental protocols for using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS No: 1189685-87-7)[1] as an advanced tethering molecule for tBLMs. Specifically engineered for Neutron Reflectometry (NR) , the fully deuterated octyl chains (d17) of this molecule provide critical isotopic contrast, enabling researchers to resolve sub-nanometer structural details of the membrane interface, hydration layers, and protein insertion depths.

    Mechanistic Insights: Molecular Architecture & Causality

    To design a self-validating experimental system, one must understand the causality behind the molecular design of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide. The molecule is tripartite, with each functional group serving a specific biophysical purpose:

    A. The Disulfide Anchor (Chemisorption)

    The central 3,3'-dithio group (-S-S-) is designed for spontaneous chemisorption onto gold (Au) substrates. Upon contact with the Au(111) surface, the disulfide bond undergoes homolytic cleavage, yielding two strongly bound gold-thiolate (Au-S) linkages. This bidentate anchoring ensures that the resulting self-assembled monolayer (SAM) is highly resilient against the shear forces introduced during fluidic exchanges in NR flow cells.

    B. The Propionamide Spacer (Sub-Membrane Hydration)

    Directly adjacent to the sulfur anchors are the propionamide groups. These polar moieties form an extensive intermolecular hydrogen-bonding network. Causally, this network acts as a hydrophilic spacer that traps a thin layer of water (the sub-membrane hydration layer) between the hard gold substrate and the lipid bilayer. This aqueous cushion is strictly required to prevent the denaturation of transmembrane proteins, allowing their extramembrane domains to protrude naturally without experiencing steric hindrance from the gold surface.

    C. The Deuterated Octyl Chain (Isotopic Contrast)

    The terminal n-octyl chains act as hydrophobic anchors that intercalate into the inner leaflet of the supported lipid bilayer. The critical innovation here is the d17 deuteration (replacement of all 17 hydrogen atoms on the octyl chain with deuterium).

    In neutron scattering, hydrogen ( 1 H) has a negative coherent scattering length (-3.74 fm), while deuterium ( 2 H or D) has a strongly positive scattering length (6.67 fm)[2]. By utilizing the d17-octyl chain, the tether's Scattering Length Density (SLD) is dramatically shifted. This allows researchers to use solvent contrast variation (exchanging H₂O and D₂O) to mathematically "match out" the solvent or the lipid, thereby isolating the scattering signal of the tethered inner leaflet or an inserted drug/protein[3].

    Quantitative Data: Scattering Length Densities (SLD)

    To successfully model NR data, accurate SLD values of the interfacial components are required. The table below summarizes the theoretical SLDs used for phase-inversion and contrast-matching when utilizing this specific d17-tether[2][3][4].

    Component / MaterialChemical FormulaApproximate SLD ( ×10−6A˚−2 )Role in NR Experiment
    Gold Substrate Au4.50Highly reflective solid support.
    Silicon Oxide SiO₂3.40Native oxide layer beneath gold.
    Light Water H₂O-0.56Solvent contrast (low SLD).
    Heavy Water D₂O6.37Solvent contrast (high SLD).
    Silicon-Matched Water ~38% D₂O in H₂O2.07Matches Si substrate to remove background.
    Hydrogenous Lipid e.g., h-POPC~0.20Forms the bulk of the biomimetic bilayer.
    Deuterated Anchor -C₈D₁₇ (d17) ~6.80 High-contrast inner leaflet tether.

    Experimental Protocols

    The following protocol outlines a self-validating workflow for generating a tBLM suitable for in situ NR measurements.

    Phase 1: Substrate Preparation

    Causality: Gold surfaces rapidly adsorb airborne hydrocarbons, which block thiolate chemisorption. Immediate use after cleaning is mandatory.

    • Obtain a silicon block (typically 50 mm diameter, 10 mm thick) coated with a ~15 Å chromium or titanium adhesion layer and a ~150 Å gold layer.

    • Subject the gold-coated substrate to UV-Ozone treatment for 20 minutes to oxidize organic contaminants.

    • Rinse exhaustively with absolute ethanol and dry under a gentle stream of high-purity nitrogen ( N2​ ).

    Phase 2: SAM Formation (Tether Deposition)
    • Prepare a 0.2 mM solution of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in anhydrous ethanol.

    • Immerse the freshly cleaned gold substrate into the tether solution.

    • Incubate in the dark at room temperature for 18–24 hours to ensure maximum packing density of the thiolate monolayer.

    • Validation Step: Remove the substrate, rinse with absolute ethanol to remove physisorbed multilayers, and dry with N2​ . (Optional: Verify SAM thickness via ellipsometry; expected thickness is ~12-15 Å).

    Phase 3: tBLM Assembly via Rapid Solvent Exchange

    Causality: Rapidly replacing a lipid-soluble organic phase with an aqueous phase forces the amphiphilic lipids to precipitate and self-assemble around the pre-existing hydrophobic d17-octyl anchors.

    • Assemble the SAM-coated substrate into the neutron reflectometer's solid-liquid fluidic cell.

    • Dissolve the target lipid (e.g., POPC or a complex lipid mixture) in absolute ethanol at a concentration of 10 mg/mL.

    • Inject the lipid/ethanol solution into the fluidic cell, allowing it to incubate with the SAM for 15 minutes.

    • Rapidly flush the cell with 20 mL of aqueous buffer (e.g., PBS formulated in H₂O). The sudden increase in polarity drives bilayer formation.

    • Flush with an additional 20 mL of buffer to remove any unfused liposomes.

    Phase 4: Neutron Reflectometry & Contrast Variation
    • Align the neutron beam to the solid-liquid interface.

    • Collect specular reflectivity ( R ) as a function of momentum transfer ( Qz​ ) in three distinct solvent contrasts:

      • 100% D₂O (Highlights the hydrogenous lipid bilayer against the solvent).

      • Silicon-Matched Water (SMW) (Simplifies the substrate scattering contribution).

      • 100% H₂O (Highlights the deuterated d17-octyl anchor against the solvent).

    • Co-refine the three datasets using a stratified optical matrix model to extract the thickness, hydration, and SLD of the sub-membrane space, the inner leaflet, and the outer leaflet.

    Workflow & Structural Visualization

    The following diagram illustrates the stepwise assembly of the tBLM and the spatial arrangement of the N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide tether at the solid-liquid interface.

    G cluster_workflow tBLM Assembly & NR Contrast Strategy Step1 1. Gold Substrate Preparation (Au SLD: 4.5 × 10⁻⁶ Å⁻²) Step2 2. SAM Formation (Disulfide Cleavage & Chemisorption) Step1->Step2 Step3 3. Spacer Hydration (Propionamide Sub-membrane Space) Step2->Step3 Step4 4. Anchoring via d17-Octyl (Deuterated SLD: ~6.8 × 10⁻⁶ Å⁻²) Step3->Step4 Step5 5. Lipid Bilayer Assembly (h-POPC SLD: ~0.2 × 10⁻⁶ Å⁻²) Step4->Step5 Step6 6. NR Contrast Variation (H₂O/D₂O Solvent Exchange) Step5->Step6

    Fig 1: Stepwise assembly of the tBLM utilizing the d17-deuterated tether for NR contrast.

    References

    • Pharmaffiliates. "CAS No : 1189685-87-7 | Chemical Name : N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide." Pharmaffiliates Catalog. Available at: [Link]

    • Forschungszentrum Jülich (FZJ). "Grazing incidence neutron scattering for the study of solid-liquid interfaces." JuSER Publications. Available at: [Link]

    • National Institute of Standards and Technology (NIST). "Introduction to Small-Angle Neutron Scattering and Neutron Reflectometry." NIST Center for Neutron Research. Available at: [Link]

    • ResearchGate. "On the scattering length density of proteins in H2O/D2O: Determination of H-D exchange using ES+I-MS." ResearchGate. Available at:[Link]

    Sources

    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide as an internal standard for mass spectrometry

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    Quantitative Bioanalysis Using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide as a Stable Isotope-Labeled Internal Standard

    Foundational Principle: The Imperative for Internal Standards in Mass Spectrometry

    Quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern drug development, clinical diagnostics, and research.[1] Its high sensitivity and selectivity are unparalleled, yet the accuracy and precision of the data can be compromised by inherent variability during sample processing and analysis.[2] Analyte loss during multi-step extractions, fluctuations in injection volume, and unpredictable signal suppression or enhancement from complex biological matrices (the "matrix effect") are significant challenges that can lead to erroneous quantification.[2][3][4]

    To achieve reliable and reproducible results, an internal standard (IS) is incorporated into the analytical workflow.[5] The IS is a reference compound added at a known, constant concentration to all samples, calibrators, and quality controls at the earliest stage of sample preparation.[5][6] By calculating the ratio of the analyte's signal to the IS's signal, variations introduced during the analytical process are effectively normalized.[5][7]

    The most effective approach for this normalization is Isotope Dilution Mass Spectrometry (IDMS), which is widely regarded as the gold standard for high-accuracy quantification.[2][8][9] IDMS employs a stable isotope-labeled (SIL) version of the analyte as the internal standard. A SIL-IS is chemically and physically almost identical to the target analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[3][10] This near-perfect mimicry provides the most robust correction for all sources of analytical variability, making it superior to structural analogue internal standards.[2][3] This document provides a comprehensive guide to the application of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide , a deuterated SIL-IS, for the precise quantification of its non-labeled analogue.

    Physicochemical Profile: Analyte and Internal Standard

    The selection of an appropriate internal standard is predicated on its structural similarity and mass differentiation from the analyte.[5][11] N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is an ideal IS for N,N'-Di-n-octyl-3,3'-dithiodipropionamide, where the 17 hydrogen atoms on each of the two n-octyl chains are replaced with deuterium. This high degree of labeling provides a significant mass shift, preventing signal overlap or "crosstalk" in the mass spectrometer.

    PropertyAnalyteInternal Standard (IS)
    Chemical Name N,N'-Di-n-octyl-3,3'-dithiodipropionamideN,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide
    Synonym(s) 3,3'-Disulfanediylbis(N-octylpropanamide)-
    CAS Number 33312-01-5[12]Not applicable (custom synthesis)
    Molecular Formula C₂₂H₄₄N₂O₂S₂[12]C₂₂H₁₀D₃₄N₂O₂S₂
    Molecular Weight 432.73 g/mol [12]466.93 g/mol (Calculated)
    Structural Difference None (Reference)34 Deuterium atoms replace 34 Hydrogen atoms
    Storage Conditions -20°C[13]-20°C[13]

    Core Application Workflow: A Step-by-Step Protocol

    This protocol outlines a general procedure for using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in a typical bioanalytical workflow involving protein precipitation from a biological matrix like human plasma.

    Preparation of Stock and Working Solutions

    Accuracy begins with the meticulous preparation of standard solutions. High-purity solvents and calibrated volumetric equipment are mandatory.

    • Primary Stock Solutions (1 mg/mL):

      • Accurately weigh approximately 1.0 mg of the analyte and the IS into separate, labeled 1.5 mL microcentrifuge tubes.

      • Add precisely 1.0 mL of methanol or acetonitrile to each tube to dissolve the material. Vortex for 30 seconds to ensure complete dissolution. These serve as the primary stock solutions. Store at -20°C.

    • Intermediate and Working Solutions:

      • Analyte Working Solutions: Perform serial dilutions from the analyte primary stock solution using a 50:50 methanol:water mixture to prepare a series of calibration standards. A typical concentration range might be 1.0 ng/mL to 1000 ng/mL. Prepare Quality Control (QC) samples at low, medium, and high concentrations within this range.

      • IS Working Solution: Dilute the IS primary stock solution to a final concentration that will yield a robust and stable signal in the mass spectrometer. A common target concentration is 50 ng/mL. The optimal concentration should be determined during method development to ensure the IS response is consistent and within the linear range of the detector across all samples.[3]

    Sample Preparation: Protein Precipitation

    The cardinal rule of using an internal standard is to introduce it as early as possible in the workflow to account for variability in every subsequent step.[6]

    • Aliquot Samples: Into a 96-well deep-well plate or labeled microcentrifuge tubes, aliquot 50 µL of each study sample, calibration standard, and QC sample.

    • Spike Internal Standard: Add exactly 25 µL of the IS working solution (e.g., 50 ng/mL) to every well except for blank matrix samples.

    • Vortex: Gently vortex the plate for 10 seconds to ensure the IS is thoroughly mixed with the biological matrix.

    • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well. The acid helps in protein denaturation and improves ionization efficiency in the mass spectrometer.

    • Mix and Incubate: Seal the plate and vortex vigorously for 1 minute. Let it stand at 4°C for 10 minutes to allow for complete protein precipitation.

    • Centrifuge: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer Supernatant: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.

    • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). This step concentrates the analyte and ensures compatibility with the LC system.

    • Seal and Analyze: Seal the plate and place it in the autosampler for LC-MS/MS analysis.

    G cluster_prep Solution Preparation cluster_extraction Sample Extraction (Protein Precipitation) cluster_analysis LC-MS/MS Analysis P1 Weigh Analyte & IS P2 Prepare 1 mg/mL Stock Solutions P1->P2 P3 Create Analyte Calibration & QC Working Solutions P2->P3 P4 Prepare IS Working Solution P2->P4 S2 Spike 25 µL IS Working Solution P4->S2 To all samples S1 Aliquot 50 µL Biological Sample S1->S2 S3 Add 200 µL Acetonitrile (0.1% FA) S2->S3 S4 Vortex & Centrifuge S3->S4 S5 Transfer Supernatant S4->S5 S6 Evaporate & Reconstitute S5->S6 A1 Inject into LC-MS/MS System S6->A1 A2 Generate Chromatograms (Analyte & IS) A1->A2 A3 Calculate Peak Area Ratios (Analyte / IS) A2->A3 A4 Construct Calibration Curve A3->A4 A5 Quantify Unknowns A4->A5

    Fig 1. Bioanalytical workflow using a deuterated internal standard.
    LC-MS/MS Instrumental Parameters

    The following are suggested starting parameters and should be optimized for the specific instrument and analyte.

    ParameterRecommended SettingRationale
    LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for hydrophobic molecules.
    Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous phase for reversed-phase chromatography.
    Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase.
    Gradient 5% B to 95% B over 3 minutesA generic gradient to elute the analyte; must be optimized.
    Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
    Injection Volume 5 µLBalances sensitivity with potential for column overload.
    Ionization Mode ESI+ (Positive Electrospray)Amide groups are readily protonated.
    MRM Transitions Analyte: 433.3 -> [Product Ion] IS: 467.3 -> [Product Ion+34]Precursor ions correspond to [M+H]⁺. Product ions must be determined by infusing the standards and selecting the most stable and intense fragments.
    Collision Energy Optimize experimentallyTune for maximum product ion intensity.

    Method Validation: Ensuring Data Integrity

    A quantitative bioanalytical method is not trustworthy until it has been rigorously validated.[2][14] Validation demonstrates that the method is reliable, reproducible, and fit for its intended purpose.[14] All validation experiments must adhere to regulatory guidelines, such as the FDA's guidance, which has been harmonized under the International Council for Harmonisation (ICH) M10 guidelines.[15][16][17]

    G cluster_core Core Performance cluster_specificity Specificity & Matrix cluster_stability Analyte Stability center_node Reliable & Validated Bioanalytical Method Accuracy Accuracy (Closeness to True Value) Accuracy->center_node Precision Precision (Reproducibility) Precision->center_node Linearity Linearity & Range (Calibration Curve) Linearity->center_node Selectivity Selectivity (No Endogenous Interference) Selectivity->center_node MatrixEffect Matrix Effect (Ion Suppression/Enhancement) MatrixEffect->center_node Recovery Extraction Recovery Recovery->center_node FTS Freeze-Thaw Stability FTS->center_node BTS Bench-Top Stability BTS->center_node LTS Long-Term Storage Stability LTS->center_node

    Fig 2. Key pillars of bioanalytical method validation.
    Key Validation Parameters & Acceptance Criteria (per ICH M10)
    ParameterPurposeTypical Acceptance Criteria
    Selectivity Ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank matrix should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.[3]
    Calibration Curve Demonstrate the relationship between analyte/IS response ratio and concentration.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
    Accuracy & Precision Determine the closeness of measured values to the true value and the degree of scatter.Measured at LLOQ, LQC, MQC, HQC. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
    Matrix Effect Assess the impact of the biological matrix on analyte ionization.The IS-normalized matrix factor CV should be ≤ 15%.
    Stability Confirm the analyte is stable under various handling and storage conditions.Mean concentrations of stability samples must be within ±15% of nominal concentrations.

    Conclusion

    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide serves as an exemplary stable isotope-labeled internal standard for quantitative mass spectrometry. Its chemical properties, being nearly identical to the analyte, allow it to robustly correct for analytical variability, particularly matrix effects, which is a critical requirement for accurate bioanalysis.[3][4] The high degree of deuterium labeling ensures minimal spectral overlap. By implementing the protocols described herein and adhering to rigorous validation standards set by regulatory bodies like the FDA, researchers and drug development professionals can generate high-quality, reliable, and defensible quantitative data suitable for regulatory submission.[17]

    References

    • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
    • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
    • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications.
    • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
    • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
    • BenchChem. (2025). Deuterated Internal Standards: The Gold Standard in Mass Spectrometry.
    • Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies.
    • Guideline on Isotope Dilution Mass Spectrometry. (2017, May 22). OSTI.gov.
    • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
    • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation.
    • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
    • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
    • Wikipedia. (n.d.). Isotope dilution.
    • Britannica. (2026, February 20). Isotope dilution.
    • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
    • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
    • Bio-Techne. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?.
    • Introduction to Isotope Dilution Mass Spectrometry (IDMS). (n.d.). Royal Society of Chemistry.
    • Stable Isotope Dilution Mass Spectrometry for Membrane Transporter Quantitation. (2013, September 11). PMC.
    • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
    • Sigma-Aldrich. (n.d.). N,N′-Di-n-octyl-3,3′-dithiodipropionamide.
    • MyBioSource. (n.d.). N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide biochemical.
    • Google Patents. (n.d.). CN104151217A - Method for preparing N,N-di-n-octyl-3,3-dithiodipropanamide.
    • Santa Cruz Biotechnology. (n.d.). N,N′-Di-n-octyl-3,3′-dithiodipropionamide.

    Sources

    Functionalizing gold nanoparticles using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Advanced Functionalization of Gold Nanoparticles using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide for Background-Free SERS Imaging

    Executive Summary

    The functionalization of gold nanoparticles (AuNPs) with highly specialized self-assembled monolayers (SAMs) is a critical pathway for developing advanced nanomedicines and diagnostic probes. This application note details the mechanistic rationale and self-validating protocols for functionalizing AuNPs with N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS 1189685-87-7)[1]. By leveraging disulfide chemisorption, amide-driven hydrogen bonding, and heavy deuteration, this protocol yields highly stable, hydrophobic nanoconjugates optimized for background-free Surface-Enhanced Raman Scattering (SERS) imaging in complex biological matrices.

    Mechanistic Rationale: The Causality of Ligand Design

    Successful nanoparticle functionalization requires an understanding of the thermodynamic and kinetic forces at the organic-inorganic interface. The chosen ligand, a deuterated dithiodipropionamide, is engineered with three distinct functional domains, each serving a specific causal purpose:

    • Disulfide Core (The Anchor): Unlike monothiols that can be prone to oxidation and desorption, the central 3,3'-dithio group undergoes spontaneous homolytic-like cleavage upon contact with the gold lattice. This forms two robust Au-S (thiolate/thiyl) bonds per molecule, thermodynamically driving the displacement of weakly bound citrate capping agents[2].

    • Propionamide Linker (The Corset): The amide groups (-NH-C=O) are strategically positioned to form a lateral, intermolecular hydrogen-bonding network parallel to the gold surface. This "corset" effect dramatically increases the activation energy required for ligand desorption, granting the AuNPs exceptional stability in high-ionic-strength physiological environments[3].

    • Deuterated Octyl Tail (The Silent Reporter): The normal aliphatic chains (CAS 33312-01-5) are replaced with fully deuterated (d17) octyl chains. This hydrophobic corona prevents water penetration and subsequent oxidative degradation of the Au-S bond. More importantly, the carbon-deuterium (C-D) vibrational stretching modes produce a massive SERS signal in the 2000–2300 cm⁻¹ spectral region. Because endogenous biological molecules (proteins, lipids) lack C-D bonds, this creates a "cellular silent zone," allowing for ultra-sensitive, background-free Raman imaging[4].

    Functionalization Workflow

    G A 1. Citrate-AuNP Synthesis (Aqueous Phase) C 3. Co-Solvent Incubation (Ligand Exchange) A->C B 2. Ligand Preparation (Ethanolic Phase) B->C D 4. Disulfide Cleavage & Au-S Chemisorption C->D E 5. Amide H-Bonding & Hydrophobic Collapse D->E F 6. Centrifugation & Purification E->F G 7. Deuterated SAM-AuNPs (SERS Active) F->G

    Workflow and mechanistic steps for AuNP functionalization with deuterated dithiodipropionamide.

    Quantitative Experimental Parameters

    To ensure reproducibility, all reagent stoichiometries and expected physicochemical shifts are standardized.

    Table 1: Reagent Specifications & Stoichiometry | Component | Specification / Concentration | Volume / Amount | Purpose | | :--- | :--- | :--- | :--- | | AuNP Core | 15 nm Citrate-capped (~3 nM) | 10.0 mL | Plasmonic SERS substrate[4]. | | Ligand | N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide | 1.0 mM in absolute ethanol | 1.0 mL | Deuterated SAM precursor[1]. | | Co-Solvent | Absolute Ethanol | 9.0 mL | Bridges aqueous/hydrophobic phases. | | Wash Buffer | 50% Ethanol / 50% Ultrapure Water | 3 × 10 mL | Removes unbound ligand. |

    Step-by-Step Methodology: A Self-Validating Protocol

    This protocol integrates mandatory Quality Control (QC) checkpoints. If a checkpoint fails, the system is designed to halt, preventing the propagation of artifacts into downstream biological assays.

    Phase 1: Preparation of the Plasmonic Core

    • Synthesize 15 nm citrate-capped AuNPs using the standard Turkevich method (reduction of HAuCl₄ by sodium citrate at 100 °C).

    • QC Checkpoint 1 (Optical): Measure the UV-Vis spectrum. The Localized Surface Plasmon Resonance (LSPR) peak must be sharply centered at 518–520 nm . A broader peak indicates polydispersity, which will ruin SERS enhancement factors[4].

    Phase 2: Biphasic Ligand Exchange 3. Dissolve the N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide ligand in absolute ethanol to a concentration of 1.0 mM. Note: Sonication for 5 minutes at room temperature ensures complete dissolution of the hydrophobic chains. 4. To 10 mL of the aqueous AuNP suspension, add 9 mL of absolute ethanol dropwise under vigorous magnetic stirring (800 rpm). This creates a miscible co-solvent environment necessary for the hydrophobic ligand to access the gold surface without inducing immediate nanoparticle aggregation. 5. Inject 1.0 mL of the 1.0 mM ethanolic ligand solution into the vortex of the stirring AuNP suspension. 6. Seal the reaction vessel and incubate in the dark at room temperature for 12–18 hours. Causality: This extended timeframe is thermodynamically required for the disulfide bonds to cleave, the thiolate bonds to migrate into a dense crystalline packing, and the propionamide groups to align and establish their hydrogen-bond network[3].

    Phase 3: Purification and Recovery 7. Transfer the functionalized suspension to centrifuge tubes and spin at 12,000 × g for 15 minutes. 8. Carefully decant the supernatant (containing displaced citrate and unreacted ligand). 9. Resuspend the dark red pellet in 10 mL of a 50% ethanol/water wash buffer using mild bath sonication (10 seconds). 10. Repeat the centrifugation and resuspension steps twice more to ensure high purity.

    Post-Functionalization Quality Control Metrics

    To guarantee the trustworthiness of the functionalized nanoconjugates, validate the final product against the following causality-driven metrics.

    Table 2: Self-Validating Quality Control Matrix

    Analytical Method Pre-Functionalization Post-Functionalization Mechanistic Causality for Shift
    UV-Vis Spectroscopy LSPR Peak at ~520 nm LSPR Peak at 523–525 nm The dense, hydrophobic SAM increases the local refractive index at the gold interface, causing a predictable red-shift. Warning: A shift >530 nm indicates irreversible aggregation.
    Zeta Potential (DLS) -40 mV to -50 mV -10 mV to -20 mV The highly negatively charged citrate ions are displaced by the neutral dithiodipropionamide ligand. The slight residual negative charge is due to solvent dipole interactions.

    | Raman Spectroscopy | No signal in silent zone | Strong peak at ~2100 cm⁻¹ | Confirms the presence of the d17 octyl chains. The electromagnetic enhancement from the AuNP core amplifies the C-D vibrational stretching[4]. |

    References

    • CAS No : 1189685-87-7 | Chemical Name : N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide Source: Pharmaffiliates URL:[Link]

    • Gold surfaces and nanoparticles are protected by Au(0)–thiyl species and are destroyed when Au(I)–thiolates form Source: National Institutes of Health (NIH) / PNAS URL:[Link]

    • Self-Assembled Gold Nanoparticles as Reusable SERS Substrates for Polyphenolic Compound Detection Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • Study of the Stability of Functionalized Gold Nanoparticles for the Colorimetric Detection of Dipeptidyl Peptidase IV Source: MDPI URL:[Link]

    Sources

    Application Note: Comprehensive NMR Spectroscopic Characterization of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of modified peptides, amphiphilic molecules, and deuterated compounds.

    Abstract: This document provides a detailed guide to the structural characterization of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a series of robust, step-by-step protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The strategic use of deuterium labeling in the n-octyl chains vastly simplifies the proton spectrum, enabling unambiguous assignment of the core dithiodipropionamide backbone. This note emphasizes the causality behind experimental choices, from sample preparation of the amphiphilic molecule to the synergistic use of 2D techniques for self-validating structural confirmation.

    Introduction and Scientific Context

    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is an amphiphilic molecule featuring a polar dithiodipropionamide core and long, hydrophobic n-octyl chains. The key feature of the molecule under investigation is the isotopic labeling of the n-octyl chains with deuterium (d17). This strategic deuteration renders the octyl chains largely "invisible" in standard ¹H NMR spectroscopy, a technique highly sensitive to the ¹H isotope.[1] Consequently, the resulting ¹H NMR spectrum is dramatically simplified, focusing solely on the non-deuterated backbone. This allows for a clear and precise structural verification, which would otherwise be complicated by severe signal overlap from the 16 CH₂ groups of the two octyl chains.

    NMR spectroscopy is the premier analytical technique for the non-destructive elucidation of molecular structure in solution.[2] This guide details the application of a suite of NMR experiments to provide unequivocal evidence for the structure and purity of the title compound. We will proceed from basic sample preparation considerations, through routine 1D NMR, to more advanced 2D correlation experiments that establish atomic connectivity, thereby creating a self-validating dataset.

    Molecular Structure and Spectroscopic Overview

    The initial step in any NMR analysis is to understand the molecular structure and predict the expected spectral features. The atom numbering scheme used for assignments is presented below.

    Caption: Structure of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide.

    Expected Spectral Features:

    • ¹H NMR: Due to the molecule's symmetry and the deuteration of the octyl chains, the spectrum is expected to be simple. We anticipate two signals from the backbone methylene (CH₂) groups and one signal from the amide (NH) protons.

      • The α-CH₂ and β-CH₂ protons should appear as coupled triplets.

      • The NH proton signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature.[3]

    • ¹³C NMR: The proton-decoupled ¹³C spectrum will show signals for all unique carbon atoms.

      • One carbonyl carbon (C=O ).

      • Two methylene carbons (α-CH₂ and β-CH₂ ).

      • The deuterated carbons of the octyl chains will appear as low-intensity multiplets due to C-D coupling and longer relaxation times.[4]

    Experimental Workflows and Protocols

    Protocol: Sample Preparation

    The amphiphilic nature of the molecule makes solvent selection a critical first step. The solvent must fully solubilize the sample to ensure a homogeneous solution, which is essential for acquiring high-resolution spectra. Suspended particles can severely degrade spectral quality by distorting the magnetic field homogeneity.[5]

    Recommended Solvents:

    • Chloroform-d (CDCl₃): An excellent choice for many organic molecules, offering good solubility for the alkyl chains while still accommodating the polar core. Its residual proton signal at ~7.26 ppm provides a convenient reference.[6]

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): A highly polar solvent ideal for dissolving compounds with amide groups. It is particularly useful for observing exchangeable NH protons, which often appear as well-resolved signals.[3]

    Step-by-Step Protocol:

    • Weighing: Accurately weigh the sample. For ¹H NMR, 2-5 mg is typically sufficient. For ¹³C and 2D NMR, a more concentrated sample of 15-25 mg is recommended to reduce acquisition time.[5]

    • Dissolution: Place the sample in a clean, dry vial. Add 0.6–0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

    • Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

    • Filtration (Critical Step): Filter the solution directly into a clean, high-quality 5 mm NMR tube. Pass the solution through a small plug of glass wool packed into a Pasteur pipette to remove any microparticulates.

    • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

    Protocol: 1D NMR Spectroscopy (¹H and ¹³C)

    Rationale: One-dimensional NMR provides the fundamental survey of the proton and carbon environments within the molecule.

    ¹H NMR Spectroscopy Protocol:

    • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquisition Parameters:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans (NS): 8 to 16 scans.

      • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for quantitative integration.

      • Acquisition Time (AQ): 3-4 seconds.

    • Data Processing:

      • Apply a Fourier transform to the acquired Free Induction Decay (FID).

      • Perform phase correction to ensure all peaks are in the positive absorptive phase.

      • Apply baseline correction to obtain a flat baseline.

      • Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).[6]

      • Integrate the signals to determine the relative ratio of protons in each environment.

    ¹³C{¹H} NMR Spectroscopy Protocol:

    • Instrument Setup: Use the same locked and shimmed sample.

    • Acquisition Parameters:

      • Pulse Program: Standard proton-decoupled pulse experiment (e.g., zgpg30).

      • Number of Scans (NS): 256 to 1024 scans, or more, depending on concentration.

      • Relaxation Delay (D1): 2 seconds.

    • Data Processing:

      • Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).

      • Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).[7]

    Protocol: 2D NMR for Structural Elucidation

    Rationale: Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra. They provide a self-validating system by revealing through-bond correlations between nuclei.[8]

    cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_final Validated Structure H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Connectivity) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Structure Unambiguous Structural Assignment COSY->Structure HSQC->Structure

    Caption: Workflow for unambiguous structural validation using NMR.

    ¹H-¹H COSY (Correlation Spectroscopy) Protocol:

    COSY experiments identify protons that are spin-spin coupled, typically those separated by two or three bonds.[9] For this molecule, it will definitively link the α-CH₂ and β-CH₂ protons.

    • Acquisition: Use a standard COSY pulse sequence (e.g., cosygp). Acquire data with 256-512 increments in the indirect dimension (t1) and 2-4 scans per increment.

    • Processing & Interpretation:

      • Process the 2D data with Fourier transforms in both dimensions.

      • The resulting spectrum will show the 1D ¹H spectrum along the diagonal.

      • Cross-peaks (off-diagonal signals) connect protons that are coupled. A cross-peak will be observed between the signals for the α-CH₂ and β-CH₂ protons, confirming their adjacency.

    ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Protocol:

    HSQC correlates proton signals with the signals of the carbons to which they are directly attached.[10] This experiment provides an unambiguous link between the ¹H and ¹³C assignments.

    • Acquisition: Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgp).

    • Processing & Interpretation:

      • The 2D spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.

      • A cross-peak appears at the intersection of the chemical shifts of a proton and its directly bonded carbon.

      • This will show a correlation between the α-CH₂ protons and the α-carbon, and between the β-CH₂ protons and the β-carbon, solidifying the assignments.

    Data Interpretation and Summary

    Following the acquisition and processing of the spectra, the data can be compiled to provide a complete characterization. The table below summarizes the expected NMR data based on analogous structures.[11][12][13]

    Assignment¹H δ (ppm)¹H Multiplicity¹³C δ (ppm)¹H-¹H COSY Correlation¹H-¹³C HSQC Correlation
    NH~8.1 (broad)s---
    α-CH₂~2.65t~34.5β-CH₂
    β-CH₂~2.95t~36.0α-CH₂
    C=O--~171.0--
    n-octyl-d17< 0.5 (residual)-~14-32--

    (Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. Multiplicity: s = singlet, t = triplet.)

    cluster_H1 cluster_C13 H_alpha α-H H_beta β-H H_alpha->H_beta COSY C_alpha α-C H_alpha->C_alpha HSQC C_beta β-C H_beta->C_beta HSQC

    Caption: Visualization of 2D NMR correlations for the backbone.

    Conclusion

    The suite of NMR techniques described in this application note provides a comprehensive and robust methodology for the structural characterization of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide. The strategic use of deuterium labeling is key to simplifying the ¹H NMR spectrum, allowing for straightforward analysis of the core structure. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, researchers can achieve unambiguous assignment of all backbone signals. This multi-faceted approach ensures a high degree of confidence in the structural identity and purity of the synthesized molecule, establishing a self-validating system essential for quality control in research and development.

    References

    • Chemistry LibreTexts. (2014, August 21). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Retrieved from [Link]

    • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of (A) 3,3′-dithiodipropionic acid (DTDP) in DMSO-d6. Retrieved from [Link]

    • ResearchGate. (n.d.). ¹H NMR spectra of dipropargyl 3,3′-dithiodipropionate (A) and MPA (B) in CDCl3. Retrieved from [Link]

    • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

    • ResearchGate. (n.d.). ¹H-NMR spectrum of 3,3'-Dithiodipropionic acid(a), PPT(b) and.... Retrieved from [Link]

    • Zoonens, M., & Popot, J. L. (2014). The use of amphipols for NMR structural characterization of 7-TM proteins. Methods in Molecular Biology, 1118, 291-306. Retrieved from [Link]

    • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

    • ACD/Labs. (2009, June 4). Exchangeables Protons acquired in different Deuterated Solvents. Retrieved from [Link]

    • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

    • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

    • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

    • Haupt, C., et al. (2018). Solid-State NMR Investigations and MD Simulations of Lipid Bilayers in Interaction with Amphiphilic and Polyphilic Molecules. Dissertation. Retrieved from [Link]

    • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 403. Retrieved from [Link]

    • Balayssac, S., et al. (2011). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Journal of Analytical & Bioanalytical Techniques, 2(5). Retrieved from [Link]

    • SpectraBase. (n.d.). 3,3'-Dithiodipropionic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

    • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

    • Oxford Instruments. (n.d.). Application Note 10: 2D NMR experiments at 60 MHz: COSY-90 and COSY-45. Retrieved from [Link]

    • Defense Technical Information Center. (2009). NMR Identification and MS Conformation of the Scopolamine Neurotoxin. Retrieved from [Link]

    • Kobayashi, T., et al. (2022). DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters by transesterification. Chemical Science, 13(19), 5649-5657. Retrieved from [Link]

    • Enikeeva, A. A., et al. (2021). N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity. Molecules, 26(24), 7659. Retrieved from [Link]

    Sources

    Application Note: FTIR Spectroscopy of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide Self-Assembled Monolayers on Gold

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Surface Chemists, Biosensor Engineers, and Drug Development Professionals Technique: Polarization Modulation Infrared Reflection Absorption Spectroscopy (PM-IRRAS) / Grazing-Angle FTIR

    Executive Summary & Mechanistic Rationale

    The development of robust, non-fouling, and highly ordered Self-Assembled Monolayers (SAMs) on gold surfaces is a critical foundational step in creating surface plasmon resonance (SPR) chips and targeted biosensors for drug development. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (Deuterated CAS: 1189685-87-7[1]; Non-deuterated analog CAS: 33312-01-5[2]) is a highly specialized SAM precursor designed to solve specific analytical challenges in surface chemistry.

    This molecule integrates three distinct functional domains, each serving a specific mechanistic purpose:

    • The Disulfide Core: Chemisorbs to the gold substrate, undergoing homolytic cleavage to form two strongly bound gold-thiolate (Au-S) species.

    • The Propionamide Linker: Forms a buried, intermolecular hydrogen-bonding network parallel to the substrate. This thermodynamically stabilizes the monolayer, compensating for the weaker van der Waals interactions of the relatively short octyl chains.

    • The Deuterated Octyl Chain (d17): Fully replacing hydrogen with deuterium shifts the alkyl stretching frequencies from the typical C-H region (2800–3000 cm⁻¹) to the C-D region (2000–2250 cm⁻¹).

    The Causality of Deuteration: In drug screening, researchers must often track the binding of hydrogenated proteins or small-molecule drugs to a surface using FTIR. A standard hydrogenated SAM creates a massive C-H background signal that masks the binding event. By utilizing a fully deuterated SAM, the surface acts as an "isotopically silent" background in the C-H region, allowing for the quantitative, interference-free FTIR analysis of drug-target interactions.

    Mechanism M N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide S Au-S Chemisorption (Disulfide Cleavage) M->S H Buried H-Bond Network (Amide Stabilization) S->H O Deuterated Shielding (Zero C-H Background) H->O

    Mechanistic assembly of the deuterated amide SAM on a gold substrate.

    Experimental Protocols

    To ensure a self-validating and reproducible system, the following protocol emphasizes stringent environmental controls. PM-IRRAS is utilized over standard ATR-FTIR because it eliminates atmospheric gas interference (H₂O, CO₂) and isotropic bulk signals, isolating only the anisotropic surface species.

    Step 1: Gold Substrate Preparation

    Causality: Gold surfaces rapidly adsorb adventitious hydrocarbons from the air. A pristine surface is required for the disulfide to chemisorb efficiently and form a densely packed monolayer.

    • Submerge gold-coated glass slides (typically 100 nm Au over a 5 nm Ti/Cr adhesion layer) in a freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes at room temperature. (Warning: Piranha is highly reactive and explosive in contact with organics).

    • Rinse exhaustively with ultra-pure water (18.2 MΩ·cm), followed by absolute ethanol.

    • Dry under a stream of high-purity nitrogen (N₂) gas.

    • Immediately subject the slides to UV-Ozone treatment for 15 minutes to oxidize any remaining trace organics.

    Step 2: SAM Incubation

    Causality: The use of absolute ethanol prevents water molecules from interfering with the formation of the delicate intermolecular hydrogen bonds between the amide groups during the initial stages of assembly.

    • Prepare a 1.0 mM solution of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in absolute ethanol.

    • Immerse the freshly cleaned gold substrates into the solution.

    • Seal the containers and incubate in the dark at room temperature for 24 to 48 hours . While Au-S bond formation occurs within minutes, the lateral diffusion required to form the highly ordered trans-zigzag alkyl packing and the buried hydrogen-bond network takes significantly longer.

    • Remove the substrates, rinse sequentially with absolute ethanol and sonicate briefly (1-2 seconds) in ethanol to remove physisorbed multilayers.

    • Dry thoroughly with N₂ gas.

    Step 3: PM-IRRAS Measurement
    • Mount the SAM-functionalized gold slide in the PM-IRRAS sample compartment.

    • Set the grazing angle of incidence to 80°–85° to maximize the surface electric field enhancement (Surface Selection Rule).

    • Collect spectra using a liquid nitrogen-cooled MCT detector. Co-add at least 1024 scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

    Workflow A Gold Substrate Preparation (UV-Ozone) B SAM Incubation (1 mM, Ethanol, 24h) A->B C Isotopic Baseline (PM-IRRAS CD2/CD3 mapping) B->C D Protein/Drug Binding (Target Introduction) C->D E Binding Analysis (C-H stretch tracking) D->E

    Workflow from SAM formation to drug-target binding analysis via FTIR.

    Data Interpretation & Quality Control

    The power of this specific molecule lies in its ability to act as a self-validating system. By analyzing specific vibrational modes, researchers can independently verify the chemical purity, structural order, and orientation of the monolayer.

    Quantitative FTIR Peak Assignments
    Vibrational ModeWavenumber (cm⁻¹)Structural Significance & Interpretation
    νa​(CD3​) ~2220Indicates the presence and orientation of the terminal methyl group.
    νa​(CD2​) 2190 – 2194Primary Order Indicator: Shifts to lower wavenumbers (<2192 cm⁻¹) indicate a highly ordered, crystalline-like trans-zigzag conformation. Shifts >2194 cm⁻¹ indicate liquid-like gauche defects.
    νs​(CD2​) 2088 – 2092Secondary indicator of alkyl chain conformational order.
    Amide I (C=O stretch)1640 – 1660Indicates the strength of the buried H-bond network. A sharp peak near 1650 cm⁻¹ confirms strong, linear intermolecular hydrogen bonding.
    Amide II (N-H bend)1540 – 1560Due to surface selection rules, the ratio of Amide I to Amide II intensity reveals the tilt angle of the amide plane relative to the gold surface.
    ν(C−H) 2800 – 3000Quality Control: Should be completely absent. The presence of peaks here indicates hydrocarbon contamination or incomplete deuteration.
    Diagnostic Causality (Self-Validation)
    • The Contamination Check: Because the octyl chain is fully deuterated (d17), the SAM itself produces zero signal in the 2800–3000 cm⁻¹ range. If you observe peaks here immediately after SAM formation, your solvents or glassware are contaminated with adventitious carbon, and the protocol must be aborted.

    • The Packing Check: Shorter alkyl chains (like octyl, C8) typically form poorly ordered, liquid-like SAMs on gold because their van der Waals interactions are too weak. However, the propionamide linker in this molecule forces the chains into a tight lattice via hydrogen bonding. If the νa​(CD2​) peak is observed at ~2191 cm⁻¹, it proves that the amide network successfully forced the short octyl chains into a highly ordered trans-zigzag state.

    Applications in Drug Development

    For drug development professionals, this deuterated SAM is an invaluable tool for Label-Free Binding Assays .

    When a hydrogenated small-molecule drug or a protein is introduced to the surface, its binding kinetics and conformational changes can be tracked in real-time using the C-H stretching region. Because the underlying SAM is deuterated, any signal appearing in the 2800–3000 cm⁻¹ region belongs exclusively to the drug or protein. This eliminates the need for fluorescent tagging, which can alter the binding affinity or mechanism of the drug candidate, thereby preserving the physiological relevance of the assay.

    References

    • Nuzzo, R. G., & Allara, D. L. (1983). Adsorption of bifunctional organic disulfides on gold surfaces. Journal of the American Chemical Society, 105(13), 4481-4483.[Link]

    • Porter, M. D., Bright, T. B., Allara, D. L., & Chidsey, C. E. D. (1987). Spontaneously organized molecular assemblies. 4. Structural characterization of n-alkyl thiol monolayers on gold by optical ellipsometry, infrared spectroscopy, and electrochemistry. Journal of the American Chemical Society, 109(12), 3559-3568.[Link]

    • Clegg, R. S., & Hutchison, J. E. (1996). Control of Monolayer Assembly Structure by Hydrogen Bonding rather than by Alkyl Chain Interaction. Journal of the American Chemical Society, 118(21), 5076-5077.[Link]

    • Arnold, R., Azzam, W., Terfort, A., & Wöll, C. (002). Preparation, Modification, and Crystallinity of Aliphatic and Aromatic Self-Assembled Monolayers. Langmuir, 18(10), 3980-3992.[Link]

    Sources

    Troubleshooting & Optimization

    How to prevent premature disulfide reduction in N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for handling N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide . This deuterated, cleavable lipid is a critical component in redox-responsive lipid nanoparticles (LNPs) and smart drug delivery systems. Its central disulfide bond is designed to cleave only within highly reducing environments (such as the glutathione-rich tumor microenvironment or intracellular cytosol)[1].

    However, premature disulfide reduction during synthesis, formulation, or storage will cause the lipid to split into two single-chain surfactants, leading to catastrophic LNP destabilization and premature payload leakage. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure your disulfide bonds remain intact until they reach their biological target.

    Part 1: Troubleshooting & Mechanistic FAQs

    Q1: Why is my formulation experiencing premature payload leakage during the aqueous dialysis step? The Causality: Premature leakage is almost always a direct consequence of unintended disulfide reduction. When the central disulfide bond of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide cleaves, the cylindrical, bilayer-forming lipid degrades into two conical, micelle-forming thiols (N-(n-octyl-d17)-3-mercaptopropionamide). This geometric shift destroys the LNP membrane[1]. This degradation is typically driven by thiol-disulfide exchange catalyzed by an alkaline pH. The pKa of typical trace thiols is roughly 8.3. If your dialysis buffer pH exceeds 7.0, the concentration of highly nucleophilic thiolate anions (S⁻) increases exponentially, triggering nucleophilic attack on your lipid's disulfide bond[2].

    Q2: What is the optimal pH for formulating and storing these nanoparticles? The Causality: Disulfide bonds exhibit a V-shaped pH-rate degradation profile. They are highly susceptible to base-catalyzed exchange at pH > 7.0 and acid-catalyzed scrambling at pH < 2.0, but show optimal stability in the mildly acidic range[3]. To kinetically freeze the disulfide exchange while maintaining physiological compatibility for your payload, we strongly recommend formulating and storing the LNPs in a slightly acidic buffer (e.g., 20 mM Citrate or MES, pH 5.5 to 6.0)[4].

    Q3: What is the role of EDTA in the hydration buffer, and is it strictly necessary? The Causality: Yes, it is mandatory. Trace transition metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water or buffer salts act as catalysts for the generation of reactive oxygen species (ROS) and facilitate radical-mediated disulfide cleavage. By incorporating 1 mM EDTA into your aqueous phase, you actively chelate these trace metals, effectively shutting down metal-catalyzed degradation pathways.

    Q4: How does the d17 deuteration on the octyl chains affect the stability of the disulfide bond? The Causality: The heavy isotope substitution (deuterium for hydrogen) on the n-octyl tails primarily serves as a spectroscopic handle for techniques like Small-Angle Neutron Scattering (SANS) or NMR. Because the deuteration is localized to the distant aliphatic tails, it does not alter the electronic environment of the central propionamide disulfide bond. However, the kinetic isotope effect (KIE) makes the C-D bonds more resistant to lipid peroxidation compared to C-H bonds. While your lipid tails are highly stable, the disulfide core remains the vulnerable link and must be protected via pH and metal control.

    Part 2: Visualizing the Degradation Mechanism

    To understand how to protect your formulation, you must understand the chemical logic of the degradation pathway. By maintaining an acidic pH, you prevent the formation of the reactive thiolate anion.

    G A Trace Free Thiols (R-SH) B Alkaline pH (>7.0) Deprotonation A->B F Acidic/Neutral pH (5.5-6.5) Protonation Maintained A->F C Thiolate Anion (R-S⁻) Highly Nucleophilic B->C E Premature Reduction (Thiol-Disulfide Exchange) C->E D N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide D->E Nucleophilic Attack G Intact Disulfide Bond (Stable Formulation) D->G F->G Prevents Anion Formation

    Mechanism of Thiol-Disulfide Exchange and pH-Mediated Prevention Strategy.

    Part 3: Quantitative Stability Data

    The following table summarizes the thermodynamic and kinetic stability of the disulfide bond across various formulation conditions. Use this to select your buffers.

    Table 1: Kinetics of Disulfide Degradation vs. Buffer Conditions

    Buffer pHThiolate Fraction (S⁻)Dominant Degradation RiskEstimated Disulfide Half-LifeFormulation Recommendation
    pH 3.0 - 5.0 < 0.01%Acid-catalyzed hydrolysis (very slow)> 12 monthsExcellent for long-term lipid storage.
    pH 5.5 - 6.5 ~ 0.1%Minimal6 - 12 monthsOptimal for LNP formulation.
    pH 7.4 (Physiological) ~ 10%Thiol-disulfide exchange1 - 2 weeksUse immediately prior to in vitro/in vivo assay.
    pH > 8.5 > 50%Rapid nucleophilic attack< 24 hoursStrictly avoid during all processing steps.

    Part 4: Self-Validating Formulation Protocol

    A robust scientific protocol must prove its own success. This microfluidic formulation workflow actively prevents premature reduction and concludes with a built-in Ellman’s assay to validate that the disulfide bonds remain intact.

    Workflow Step1 1. Organic Phase Dissolve Lipid in EtOH Step3 3. Microfluidic Mixing Flow Rate Ratio 3:1 (Aq:EtOH) Step1->Step3 Step2 2. Aqueous Phase Buffer pH 6.0 + 1mM EDTA Step2->Step3 Step4 4. Buffer Exchange Dialysis against pH 6.0 Buffer Step3->Step4 Step5 5. Self-Validation DTNB Assay (Abs 412nm < 0.05) Step4->Step5

    Self-validating LNP formulation workflow to prevent and detect disulfide reduction.

    Step-by-Step Methodology

    Phase 1: Preparation & Microfluidic Mixing

    • Lipid Solubilization: Dissolve N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide and your co-lipids (e.g., cholesterol, PEG-lipid) in anhydrous ethanol. Note: Anhydrous conditions prevent premature hydrolysis of the amide linkages.

    • Aqueous Phase Optimization: Prepare the aqueous payload buffer using 20 mM Citrate, pH 6.0, supplemented with 1 mM EDTA. Degas the buffer by sparging with Argon for 15 minutes. Note: Degassing removes dissolved oxygen, while the acidic pH and EDTA neutralize thiolates and trace metals.

    • Mixing: Combine the phases using a microfluidic mixer at a 3:1 (Aqueous:Ethanol) flow rate ratio. Maintain the system temperature strictly below 40°C to minimize the thermal kinetic energy that could lower the activation barrier for disulfide exchange.

    Phase 2: Buffer Exchange & Self-Validation (The DTNB Assay) To ensure trustworthiness, you must analytically prove the disulfide remains intact post-formulation. 4. Buffer Exchange: Dialyze the formulation against a 100x volume of 1X PBS (adjusted to pH 6.0) at 4°C overnight to remove ethanol. 5. Ellman’s Reagent Testing (Validation):

    • Extract a 100 µL aliquot of the dialyzed LNPs.

    • Add 10 µL of 10 mM DTNB (5,5-dithio-bis-(2-nitrobenzoic acid)) reagent prepared in pH 8.0 reaction buffer (to activate the assay).

    • Incubate for 15 minutes at room temperature in the dark.

    • Measure the absorbance at 412 nm using a microplate reader.

    • Validation Logic: DTNB reacts exclusively with free thiols to produce a yellow chromophore (TNB²⁻). An absorbance reading of < 0.05 (matching the blank) definitively validates the absence of free thiols, proving that your N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide remains fully oxidized and structurally intact.

    References

    • Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. 4

    • Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4). PubMed (NIH). 3

    • Cleavable-Branched Polymer-Modified Liposomes Reduce Accelerated Blood Clearance and Enhance Photothermal Therapy. ACS Publications. 1

    • Disulfide. Wikipedia. 2

    Sources

    Technical Support Center: Optimizing the Synthesis Yield of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide, a critical isotopically labeled precursor used in the development of deuterated isothiazolinone biocides[1] and self-assembled monolayers[2].

    Synthesizing this symmetric diamide presents a unique dual-challenge: preserving the highly sensitive internal disulfide bond while maximizing the incorporation of the exceptionally expensive n-octyl-d17-amine. This guide provides field-proven, self-validating protocols to troubleshoot and optimize your workflow.

    Reaction Pathway & Workflow

    Synthesis A 3,3'-Dithiodipropionic Acid (Diacid Precursor) B Carboxyl Activation (EDC·HCl / HOBt / DIPEA) A->B Step 1: 0°C, 30 min C Amidation (+ n-Octyl-d17-amine) B->C Step 2: RT, 12 h D In-Process Control (LC-MS / TLC) C->D Monitor Conversion E Aqueous Workup (Acid/Base Washes) D->E >98% Conversion F N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide E->F Yield >90%

    Figure 1: EDC-mediated synthesis workflow for N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide.

    Troubleshooting & FAQs

    Amidation Reagent Selection & Disulfide Stability

    Q: Why is my disulfide bond cleaving or scrambling during the acyl chloride activation step? A: Traditional industrial methods use[3]. However, SOCl2 generates HCl and requires elevated temperatures (typically >50°C). Causality: The combination of heat and strong acidic chlorides induces disulfide disproportionation and chlorinolysis, leading to a scrambled mixture of polysulfides and reduced yields. Solution: Switch to a milder carbodiimide-based coupling (e.g., EDC/HOBt). This allows the activation to proceed at 0°C to room temperature, [2].

    Maximizing Deuterated Amine Incorporation

    Q: n-Octyl-d17-amine is highly expensive. How do I ensure maximum conversion without using a massive excess? A: Standard amidation protocols often use a 1.5x to 2x excess of amine to drive the reaction to completion, which is economically unviable for d17-labeled compounds. Causality: If the active ester hydrolyzes due to trace moisture, it consumes the coupling reagent, leaving the expensive amine unreacted. Solution: Ensure strictly anhydrous conditions and use a highly efficient additive like HOBt or HOAt. By using a precise stoichiometry of 2.05 equivalents of n-octyl-d17-amine to 1.0 equivalent of diacid, you guarantee complete conversion of the diacid to the diamide while wasting only a negligible 0.05 eq of the amine.

    Minimizing Mono-Amide Formation

    Q: I am observing a high percentage of mono-amide in my crude LC-MS trace. How can I resolve this? A: Causality: Mono-amide stalling occurs when the second amidation step becomes sterically hindered by the first bulky n-octyl-d17 chain, or when the active ester precipitates out of solution. Solution: Maintain the reaction at a concentration of 0.05 M in Dichloromethane (DCM) to ensure all intermediates remain fully solvated. Adding a catalytic amount of DMAP (0.1 eq) can accelerate the second coupling step, overcoming the steric drag.

    Quantitative Yield Optimization Data

    The following table summarizes the causal relationship between the chosen activation strategy and the final isotopic yield. EDC/HOBt provides the optimal balance of yield and cost-efficiency.

    Activation MethodReagent EquivalentsReaction Temp (°C)Disulfide Intactnessd17-Amine ConversionIsolated Yield
    SOCl2 (Acyl Cl) 2.5 eq60 - 80Moderate (<85%)~80%70 - 75%
    DCC / NHS 2.2 eq25Excellent (>98%)~90%80 - 85%
    EDC / HOBt 2.2 eq0 to 25Excellent (>99%)>96%90 - 95%

    Self-Validating Experimental Protocol

    Objective: Synthesize N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide with >90% isolated yield without the need for column chromatography.

    Materials:

    • 3,3'-Dithiodipropionic acid (1.0 eq, 1.0 mmol)

    • EDC·HCl (2.2 eq, 2.2 mmol)

    • HOBt (2.2 eq, 2.2 mmol)

    • n-Octyl-d17-amine (2.05 eq, 2.05 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 4.0 mmol)

    • Anhydrous Dichloromethane (DCM) (20 mL)

    Step-by-Step Methodology:

    • Pre-Activation: Dissolve 3,3'-dithiodipropionic acid in 15 mL of anhydrous DCM under an argon atmosphere. Cool the flask to 0°C. Add EDC·HCl and HOBt, followed by the dropwise addition of DIPEA. Stir for 30 minutes.

      • Causality: Pre-activating the diacid before introducing the amine prevents the amine from forming an unreactive salt with the free carboxylic acid.

      • Validation Checkpoint: The initial cloudy suspension will gradually clear into a homogeneous, slightly yellow solution, visually confirming the successful formation of the HOBt-active ester.

    • Amidation: Dissolve the n-octyl-d17-amine in 5 mL of anhydrous DCM. Dropwise add this solution to the activated ester over 15 minutes at 0°C.

      • Causality: Dropwise addition controls the exothermic nature of the coupling and prevents localized depletion of the active ester, which minimizes the risk of mono-amide stalling.

    • Propagation: Remove the ice bath, allow the reaction to warm to room temperature (25°C), and stir for 12 hours.

      • Validation Checkpoint: Perform TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the ninhydrin-positive amine spot (Rf ~0.1) and the appearance of a UV-active product spot (Rf ~0.6) confirms complete consumption of the expensive d17-amine.

    • Orthogonal Aqueous Workup: Quench the reaction with 10 mL of saturated aqueous NH4Cl. Separate the organic layer. Wash sequentially with 1M HCl (2 x 10 mL), saturated NaHCO3 (2 x 10 mL), and brine (10 mL).

      • Causality: The 1M HCl wash selectively protonates and removes unreacted DIPEA and the 0.05 eq of excess d17-amine. The NaHCO3 wash deprotonates and removes any unreacted diacid and HOBt byproducts. This orthogonal washing strategy yields high purity without yield-reducing chromatography.

      • Validation Checkpoint: The aqueous pH of the final wash should be strictly neutral (pH 7.0), indicating complete removal of acid/base additives.

    • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure target compound as a white solid.

    References

    • Source: Google Patents (US5453507A)
    • Source: Google Patents (CN104072440B)
    • Title: Long-Chain Alkylthiol Assemblies Containing Buried In-Plane Stabilizing Architectures Source: Langmuir (American Chemical Society) URL: [Link]

    Sources

    Technical Support Center: Purifying N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the advanced troubleshooting and methodology guide for the purification of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide . This highly hydrophobic, isotopically labeled diamide is synthesized by coupling 3,3'-dithiodipropionic acid (or its activated derivatives) with the high-value deuterated precursor, n-octylamine-d17[1].

    Due to the surfactant-like nature of the intermediates and the sensitivity of the disulfide core, standard purification techniques often lead to emulsions, product degradation, or the irreversible loss of expensive isotopic reagents. This guide provides a causality-driven, self-validating framework to isolate the target diamide while maximizing the recovery of unreacted precursors.

    Physicochemical Profiling & Separation Strategy

    To design an effective purification workflow, we must first analyze the physicochemical properties of the reaction components. The differences in polarity and ionization potential dictate our separation strategy.

    CompoundMW ( g/mol )Predicted pKaRelative PolarityPrimary Separation Strategy
    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide ~466.8NeutralHighly HydrophobicNormal Phase Chromatography
    n-octylamine-d17 (Unreacted Amine)~146.3~10.6 (Basic)Hydrophobic / BasicSolid-Phase Cation Exchange
    Mono-amide Intermediate ~338.5~4.5 (Acidic)Amphiphilic (Surfactant)Aqueous Mild Base Wash
    3,3'-dithiodipropionic acid 210.2~4.5 (Acidic)Polar / AcidicAqueous Mild Base Wash

    Note: The molecular weight of the standard (non-deuterated) diamide is 432.73 g/mol [1]. The addition of 34 deuterium atoms across the two octyl chains increases the mass to approximately 466.8 g/mol .

    Purification Workflow

    The following diagram illustrates the logical flow of the purification process, designed to isolate the neutral diamide while sequentially trapping the basic and acidic impurities.

    Purification_Workflow Crude Crude Reaction Mixture (Di-amide, Mono-amide, Acid, Amine) Resin Amberlyst-15 Resin Filtration (Amine Scavenging) Crude->Resin Amine Resin-Bound n-octylamine-d17 Resin->Amine Retained OrgPhase Organic Filtrate (Di-amide, Mono-amide, Acid) Resin->OrgPhase Filtrate Recovery NH3/MeOH Elution (Amine Recovery) Amine->Recovery BaseWash Mild Base Wash (5% NaHCO3) OrgPhase->BaseWash AqWaste Aqueous Phase (Mono-amide & Acid Salts) BaseWash->AqWaste Aqueous OrgPhase2 Organic Phase (Crude Di-amide) BaseWash->OrgPhase2 Organic Silica Silica Gel Chromatography (Hexane/EtOAc) OrgPhase2->Silica Product Pure N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide Silica->Product Target Fraction

    Workflow for the isolation of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide.

    Troubleshooting & FAQs

    Q: How can I efficiently remove and recover unreacted n-octylamine-d17 without complex aqueous extractions? A: n-octylamine-d17 is a high-value isotopic reagent. Standard aqueous acid washes (e.g., 1M HCl) protonate the amine and drive it into a large aqueous volume, making recovery highly inefficient. Instead, utilize a solid-phase workup using a strongly acidic cation exchange resin like Amberlyst-15[2][3]. The basic amine binds to the resin's sulfonic acid groups, while the neutral diamide remains in the organic solvent. The pure amine can later be recovered by eluting the resin with methanolic ammonia.

    Q: My diamide product is co-eluting with the mono-amide intermediate during silica gel chromatography. How do I fix this? A: The mono-amide possesses a free carboxylic acid group. If loaded directly onto normal-phase silica, it will streak and contaminate your diamide fractions. You must pre-treat the crude organic mixture with an aqueous base wash (e.g., 5% NaHCO3)[2]. This deprotonates the mono-amide, partitioning it into the aqueous layer and completely preventing chromatographic overlap.

    Q: I am observing a severe emulsion during the aqueous base wash. What is the cause and the remedy? A: Emulsions occur because the mono-amide intermediate acts as a powerful surfactant (it has a highly hydrophobic deuterated octyl tail and a polar carboxylate head). To break the emulsion, add brine (saturated NaCl) to the aqueous layer to increase ionic strength, or slightly dilute the organic layer with additional dichloromethane (DCM). Avoid vigorous shaking; instead, use gentle inversion during the extraction.

    Q: My overall yield is low, and the reaction mixture has developed a strong sulfur odor. What went wrong? A: The 3,3'-dithiodipropionyl core contains a disulfide bond that is highly sensitive to cleavage (reduction or disproportionation) under strongly basic conditions or in the presence of nucleophiles[4]. If you used strong bases like NaOH during your workup, you likely cleaved the disulfide bond, generating volatile, malodorous thiols. Always restrict your workup to mild bases like NaHCO3 and minimize the time the product spends in aqueous solution.

    Validated Experimental Methodologies

    The following protocols are designed as self-validating systems. Each step includes a built-in verification check to ensure the chemical logic is functioning as intended before proceeding.

    Protocol A: Solid-Phase Scavenging and Recovery of n-octylamine-d17

    Purpose: To remove basic amines from the crude mixture without aqueous extraction, preserving the isotopic reagent[3][5].

    • Solubilization: Dissolve the crude reaction mixture in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of crude).

    • Resin Addition: Add 3 equivalents (relative to the initial amine input) of pre-washed Amberlyst-15 strongly acidic cation exchange resin.

    • Incubation: Stir the suspension gently at room temperature for 2 hours.

    • Filtration & Validation: Filter the mixture through a sintered glass funnel.

      • Self-Validation Check: Spot the organic filtrate on a TLC plate and stain with Ninhydrin. A lack of purple/pink spots confirms the complete removal of the free amine.

    • Amine Recovery: Transfer the collected resin to a new flask. Add a solution of 2M Ammonia in Methanol. Stir for 1 hour, filter, and concentrate the filtrate in vacuo to recover the n-octylamine-d17.

      • Self-Validation Check: Weigh the recovered amine. The mass should closely match the theoretical unreacted amine calculated from your reaction conversion data.

    Protocol B: Liquid-Liquid Extraction and Normal Phase Isolation

    Purpose: To remove acidic impurities and isolate the pure diamide.

    • Mild Base Wash: Transfer the organic filtrate from Protocol A to a separatory funnel. Add an equal volume of 5% aqueous NaHCO3.

    • Phase Separation: Invert gently to avoid emulsions. Allow the layers to separate and collect the lower organic (DCM) layer.

      • Self-Validation Check: Take a 1 mL aliquot of the aqueous layer and acidify it dropwise with 1M HCl. The appearance of a white precipitate or cloudiness confirms the successful extraction of the mono-amide and unreacted 3,3'-dithiodipropionic acid.

    • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Chromatography: Load the crude diamide onto a silica gel column. Elute using a gradient of Hexane to Ethyl Acetate (typically starting at 80:20 and moving to 50:50).

      • Self-Validation Check: The target N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide will elute as a distinct, UV-inactive spot that stains strongly with Iodine vapor or Phosphomolybdic acid (PMA) at an Rf​ of ~0.4 (in 1:1 Hexane:EtOAc).

    References

    • Pharmaffiliates. "33312-01-5 | Product Name : N,N'-Di-n-octyl-3,3'-dithiodipropionamide".
    • ResearchGate.
    • Journal of Medicinal Chemistry (ACS Publications).
    • Journal of Organic Chemistry (ACS Publications). "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3".

    Sources

    Resolving incomplete deuteration issues in N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide samples

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for troubleshooting deuterated compounds. As a Senior Application Scientist, I have designed this guide to address the specific structural and analytical nuances of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide .

    This molecule features a hydrogenated 3,3'-dithiodipropionamide core flanked by two fully deuterated n-octyl chains (d17 each, yielding 34 non-labile C-D bonds). When researchers report "incomplete deuteration," the root cause typically falls into one of three categories: analytical artifacts (labile proton back-exchange), starting material isotopic impurity, or synthesis-induced scrambling.

    Below is a comprehensive, self-validating framework to isolate and resolve these issues.

    Part 1: Diagnostic Workflow

    The following flowchart illustrates the logical progression for diagnosing deuteration deficits.

    TroubleshootingWorkflow Step1 Observe Mass Deficit in LC-MS Analysis Decision1 Is the mass deficit exactly 1-2 Da? Step1->Decision1 Path1A Amide N-H Back-Exchange (Labile Protons) Decision1->Path1A Yes Path1B Deficit > 2 Da or Broad Isotopic Envelope Decision1->Path1B No Action1 Recalculate theoretical mass excluding amide D Path1A->Action1 Decision2 Analyze Octylamine-d17 Precursor Purity Path1B->Decision2 Path2A Precursor < 98% Atom % D (Supply Chain Issue) Decision2->Path2A Impure Path2B Precursor > 98% Atom % D (Synthesis Artifact) Decision2->Path2B Pure Action2 Source >99% Atom % D Starting Material Path2A->Action2 Action3 Optimize Coupling Conditions (Use anhydrous aprotic solvents) Path2B->Action3

    Diagnostic workflow for identifying the root cause of deuteration deficits in LC-MS analysis.

    Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

    Q1: My high-resolution LC-MS shows a mass deficit of exactly 1 to 2 Da compared to the theoretical fully deuterated mass. Is my compound degrading? A1: No, this is almost certainly an analytical artifact caused by labile proton back-exchange. The molecule contains two amide protons (-NH-). If you calculate your theoretical mass assuming these are deuterated (-ND-), but run your analysis using standard protic mobile phases (e.g., H₂O/Methanol), the deuterium atoms on the heteroatoms will rapidly exchange with hydrogen from the solvent[1]. To accurately measure the intact mass of the non-labile d34 framework, you must calculate the theoretical mass based solely on the carbon-bound deuteriums, or perform the LC-MS analysis using D₂O-based mobile phases to lock the amide deuteriums in place[2].

    Q2: The mass spectrum shows a broad isotopic envelope with significant d33, d32, and d31 peaks. What causes this? A2: A broad isotopic envelope indicating a statistical distribution of missing non-labile deuteriums is typically a supply-chain issue related to the octylamine-d17 precursor. Deuterated octylamine is often synthesized via catalytic H/D exchange, which can leave trace amounts of d16 or d15 species[3]. Because your target molecule incorporates two octyl chains, the isotopic impurity is compounded. For example, if your octylamine-d17 is 98% isotopically pure, the probability of forming the perfect d34 product is only ~96% (0.98 × 0.98)[4]. You must source octylamine-d17 with >99% atom % D to minimize this effect.

    Q3: Can the coupling reaction conditions cause deuterium loss in the octyl chain? A3: It is highly unlikely for the aliphatic C-D bonds of the octyl chain to undergo H/D scrambling during standard amide coupling. However, suboptimal reaction conditions (e.g., using a strong, sterically unhindered base in the presence of trace water) can cause unwanted side reactions or alpha-proton exchange at the propionamide core[5]. Ensure your coupling of 3,3'-dithiodipropionyl chloride with octylamine-d17 is performed in strictly anhydrous, aprotic solvents (like dry DCM or THF) to prevent any spurious exchange[5].

    Part 3: Quantitative Troubleshooting Matrix

    Use the following data table to rapidly correlate your observed mass spectrometry data with the physical root cause.

    Observation (MS Isotopic Envelope)Labile (N-H) StatusNon-Labile (C-D) StatusRoot CauseRecommended Action
    Expected Mass - 2 Da (Sharp peak)Exchanged to HIntact (d34)Analytical Artifact (Protic LC-MS mobile phase)Recalculate expected mass for d34; ignore amide protons.
    Expected Mass - 1 to -5 Da (Broad envelope)Intact or ExchangedCompromised (Impure octylamine-d17 starting materialExecute Protocol 2; source >99% atom % D precursor.
    Expected Mass + 1 to +4 Da Intact (D)Intact (d34) + Core ExchangeSynthesis Artifact (Alpha-proton deuteration)Avoid using D₂O or strong bases during the coupling step.
    Poor Signal Intensity / Peak Splitting N/AN/AIon suppression or column contaminationOptimize ionization efficiency (ESI) and sample concentration[6].

    Part 4: Self-Validating Experimental Protocols

    To definitively isolate the source of incomplete deuteration, execute the following protocols. These methods are designed to be self-validating by incorporating internal controls.

    Protocol 1: Verification of Non-Labile Deuteration via H/D Exchange Quenching

    Causality: By forcing complete back-exchange of the labile amide protons to hydrogen before MS analysis, we isolate the mass of the non-labile d34 carbon framework. If a mass deficit persists, the issue is confirmed to be in the octyl chains[2].

    • Sample Preparation: Dissolve 1 mg of the N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide sample in 1 mL of a quenching solvent (50:50 H₂O:Acetonitrile containing 0.1% Formic Acid).

    • Incubation: Allow the solution to incubate at room temperature for 30 minutes to ensure complete N-D to N-H back-exchange.

    • Control Preparation: Prepare a parallel sample of fully hydrogenated N,N'-Di-(n-octyl)-3,3'-dithiodipropionamide at the same concentration to validate ionization efficiency and retention time[4].

    • LC-HRMS Analysis: Inject 5 µL into a High-Resolution Mass Spectrometer (HRMS) using an ESI source in positive ion mode.

    • Data Interpretation: Calculate the centroid mass of the isotopic envelope[5]. The mass difference between the hydrogenated control and the deuterated sample should be exactly 34.21 Da (accounting for the mass difference of 34 neutrons). A deficit here confirms precursor impurity.

    Protocol 2: GC-MS Derivatization and Isotopic Purity Analysis of Octylamine-d17

    Causality: Direct analysis of the precursor isolates supply-chain issues from synthesis artifacts. Derivatization with acetic anhydride prevents primary amine column tailing and ensures accurate centroid mass calculation of the isotopic envelope.

    • Derivatization: In a dry glass vial, combine 10 µL of the suspect octylamine-d17 precursor with 100 µL of anhydrous pyridine and 50 µL of acetic anhydride.

    • Reaction: Cap the vial and heat at 60°C for 20 minutes to form N-(octyl-d17)acetamide.

    • Workup: Quench the reaction by adding 1 mL of saturated aqueous NaHCO₃. Extract the derivatized product with 1 mL of ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄[5].

    • GC-MS Analysis: Inject 1 µL of the organic layer into a GC-MS equipped with a standard non-polar column (e.g., HP-5MS).

    • Data Interpretation: Analyze the molecular ion peak. If the d17 peak constitutes less than 98% of the total isotopic envelope area (with significant d16 and d15 peaks present), the starting material is the root cause of the incomplete deuteration.

    References

    • Giusti, F., et al. "Synthesis, Characterization and Applications of a Perdeuterated Amphipol." ResearchGate. Available at: [Link]

    • Masson, G. R., et al. "Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments." PMC - National Institutes of Health. Available at: [Link]

    • GMI Inc. "Mass Spectrometry Troubleshooting and Common Issues." G-M-I, Inc. Available at:[Link]

    • ResolveMass. "Deuterated Standards for LC-MS Analysis." ResolveMass Laboratories Inc. Available at: [Link]

    Sources

    Technical Support Center: Optimizing SAM Coverage of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Surface Chemistry Support Center. This guide is engineered for researchers and drug development professionals working with complex, hydrogen-bonding self-assembled monolayers (SAMs).

    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is a highly specialized molecule. It features a disulfide core for gold anchoring, internal amide groups for lateral stabilization, and fully deuterated octyl tails (C8D17) for advanced spectroscopic tracking. Achieving maximum coverage requires overcoming specific kinetic and thermodynamic barriers unique to its structure.

    Part 1: The Anatomy of the Assembly Problem

    Unlike simple alkanethiols, dithiodipropionamide derivatives do not rely solely on adsorbate-substrate templating. The structural integrity of these films is heavily dictated by the lateral intermolecular hydrogen-bonding network (N-H···O=C) formed between the buried amide groups.

    If the assembly conditions are not optimized, the strong hydrogen-bonding capability of the amide groups can cause the molecules to aggregate or become kinetically trapped in disordered, low-coverage states before the disulfide bond can properly cleave and bind to the gold lattice.

    SAM_Assembly_Kinetics A N,N'-Di-(n-octyl-d17)- 3,3'-dithiodipropionamide B Room Temp Incubation (Kinetic Trap) A->B Low Thermal Energy C Elevated Temp (60°C) (Thermodynamic Control) A->C High Thermal Energy D Incomplete S-S Cleavage & Disordered H-Bonds B->D Solvent Competition E Complete Au-S Formation & Linear Amide H-Bonding C->E Molecular Registry

    Thermodynamic vs. kinetic pathways in amide-containing SAM assembly.

    Part 2: Field-Proven Troubleshooting (FAQs)

    Q: Why is my SAM coverage sparse and disordered when incubating at room temperature? A: The causality lies in the activation energy required for dual-site coordination. The bulky 3,3'-dithiodipropionamide core must cleave on the gold surface while simultaneously establishing an intermolecular hydrogen-bonding network. At room temperature, the thermal energy is insufficient to break competing solvent-amide hydrogen bonds, leaving the molecules kinetically trapped in sub-monolayer states. Elevating the incubation temperature to 60–70 °C provides the necessary energy for disulfide cleavage and allows the amides to dynamically rearrange into a highly stable, linear hydrogen-bonded network, as detailed in 1[1].

    Q: How can I verify that the disulfide bond has fully cleaved into thiolates? A: Incomplete cleavage leaves bulky, weakly bound disulfides that disrupt the crystalline packing of the deuterated octyl tails. Use X-ray Photoelectron Spectroscopy (XPS) to validate the chemical state of the anchor. A fully formed SAM will show a dominant S 2p doublet at ~162 eV, confirming strong Au-S bonds. The absence of a peak at ~164 eV validates that no unreacted disulfides or physisorbed multilayers remain2[2].

    Q: What is the specific diagnostic advantage of the fully deuterated (-d17) octyl chain? A: Adventitious carbon contamination is ubiquitous in ambient environments and overlaps with standard C-H stretching frequencies (2800–3000 cm⁻¹), blinding you to the true packing density of the SAM. The -d17 deuteration shifts the asymmetric and symmetric tail stretches to the C-D region (~2100–2200 cm⁻¹), a "quiet" zone in Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) 3[3]. Observing the ν_a(CD2) peak shift to lower wavenumbers (<2195 cm⁻¹) directly confirms a tightly packed, all-trans conformation of the octyl tails 4[4].

    PM_IRRAS_Validation IR PM-IRRAS Amide Amide II Band (~1550 cm⁻¹) IR->Amide Surface Selection CD ν_a(CD2) Band (<2195 cm⁻¹) IR->CD Isotope Shift Val1 Validates H-Bond Network Amide->Val1 Val2 Validates Crystalline Tail Packing CD->Val2

    PM-IRRAS diagnostic logic for validating deuterated SAM structure.

    Part 3: Self-Validating Experimental Protocol

    To ensure maximum coverage and reproducibility, follow this thermodynamically driven assembly protocol. Each phase includes a self-validation checkpoint.

    Step 1: Substrate Preparation & Cleaning

    • Sonicate Au(111) substrates in absolute anhydrous ethanol for 10 minutes to remove bulk organics.

    • Dry thoroughly under a stream of high-purity N2 gas.

    • Subject the substrates to UV-Ozone treatment for 20 minutes.

    • Rinse with copious amounts of ultra-pure water (18.2 MΩ·cm) followed by absolute ethanol. Validation Check: Measure the advancing water contact angle. It must be <10° (fully wettable). If not, repeat the UV-Ozone treatment.

    Step 2: Solution Preparation

    • Prepare a 1.0 mM solution of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in absolute anhydrous ethanol.

    • Mechanistic Note: Avoid solvents with strong hydrogen-bond donating/accepting properties (like water mixtures) as they will aggressively compete with the internal amide groups 5[5].

    Step 3: High-Temperature Incubation

    • Immerse the clean Au(111) substrate into the 1.0 mM solution.

    • Seal the vial tightly with PTFE tape to prevent solvent evaporation.

    • Incubate in a controlled water bath at 60 °C for 24 to 48 hours .

    Step 4: Post-Incubation Cleaning

    • Remove the substrates from the hot solution.

    • Immediately rinse with warm absolute ethanol (40 °C).

    • Validation Check: Measure the SAM via ellipsometry. The thickness should be between 1.5 nm and 1.8 nm. If the thickness is >2.0 nm, physisorbed multilayers are present due to inter-layer hydrogen bonding. Repeat the warm ethanol rinse and sonicate briefly (1-2 seconds) if necessary.

    Part 4: Quantitative Benchmarks

    Use the following data table to compare your analytical results against the expected metrics for sub-optimal (kinetically trapped) and optimal (thermodynamically controlled) SAMs.

    Diagnostic MetricSub-Optimal State (Kinetic Trap)Optimal State (Thermodynamic Control)Primary Analytical Tool
    Advancing Contact Angle (Water) ~85° (Exposed amides/disordered tails)>100° (Hydrophobic C8D17 surface)Goniometry
    Amide II Band Position ~1530 cm⁻¹ (Free/Non-bonded)~1550 cm⁻¹ (Strongly H-bonded)PM-IRRAS
    Asymmetric C-D Stretch (ν_a CD2) >2200 cm⁻¹ (Liquid-like, disordered)<2195 cm⁻¹ (Crystalline, all-trans)PM-IRRAS
    S 2p Binding Energy 162 eV & 164 eV (Mixed bound/unbound)162 eV only (Fully bound thiolate)XPS
    Ellipsometric Thickness < 1.0 nm (Sparse coverage)1.5 - 1.8 nm (Dense monolayer)Ellipsometry

    References

    • Control of Monolayer Assembly Structure by Hydrogen Bonding Rather Than by Adsorbate−Substrate Templating Journal of the American Chemical Society
    • Structural Manipulation of Hydrogen-Bonding Networks in Amide-Containing Alkanethiolate Monolayers via Electrochemical Processing ACS Public
    • Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111)
    • PM-IRRAS and DFT investigation of the surface orientation of new Ir piano-stool complexes attached to Au (111) Royal Society of Chemistry
    • l-Glutathione Chemisorption on Gold and Acid/Base Induced Structural Changes: A PM-IRRAS and Time-Resolved in Situ ATR-IR Spectroscopic Study Langmuir - ACS Public

    Sources

    Validation & Comparative

    Comparing N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide with standard alkyl thiols for SAMs

    Author: BenchChem Technical Support Team. Date: April 2026

    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide vs. Standard Alkyl Thiols: A Comprehensive Guide to Advanced SAM Precursors

    Executive Summary

    Self-assembled monolayers (SAMs) on gold are foundational to surface chemistry, biosensing, and interfacial materials science. While standard alkyl thiols (e.g., 1-octanethiol) have historically served as the default precursors, they suffer from inherent limitations regarding thermal stability, oxidative degradation during storage, and a lack of isotopic contrast for advanced interface analysis.

    This guide objectively compares standard alkyl thiols against an advanced, rationally designed precursor: N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (D17-DODPA) . By synthesizing a disulfide core, an internal amide linkage, and a fully deuterated alkyl tail, D17-DODPA offers a superior, self-validating platform for high-resolution structural studies, particularly via Neutron Reflectometry (NR) and Sum-Frequency Generation (SFG) spectroscopy.

    Mechanistic Causality: Structural Advantages of D17-DODPA

    To understand why D17-DODPA outperforms standard alkyl thiols, we must deconstruct the causality behind its molecular architecture [1]:

    • The Disulfide Core (Handling & Chemisorption): Standard thiols are volatile, possess pungent odors, and are highly susceptible to oxidation into sulfonates or disulfides, which alters their effective concentration. D17-DODPA is a stable, odorless disulfide. Upon exposure to a gold substrate, the S–S bond undergoes homolytic cleavage, yielding two identical chemisorbed thiolate species. This ensures a pristine, predictable monolayer without the handling drawbacks of free thiols.

    • The Amide Linkage (Lateral Hydrogen Bonding): Standard alkyl thiols rely exclusively on weak van der Waals forces between the hydrocarbon chains for packing. In contrast, the propionamide linker (–CH₂–CH₂–CO–NH–) in D17-DODPA introduces a highly directional, 2D intermolecular hydrogen-bonding network buried within the SAM. This cooperative interaction significantly enhances the mechanical rigidity and thermal stability of the monolayer, delaying the onset of alkyl chain disordering by ~50 K compared to standard thiols [2, 3].

    • The Deuterated Tail (Isotopic Contrast): The -d17 deuteration of the octyl chain is chemically identical to a protiated chain but possesses a vastly different nuclear scattering cross-section. In Neutron Reflectometry, hydrogen has a negative scattering length density (SLD), while deuterium has a highly positive SLD. This allows researchers to achieve "contrast matching" or highlight the SAM against hydrogenated solvents (like H₂O) or biological adsorbates, enabling sub-nanometer resolution of the SAM-water interface [1].

    Molecular_Logic cluster_Standard Standard Alkyl Thiols (e.g., Octanethiol) cluster_D17 D17-DODPA S_Head Thiol Headgroup (Prone to Oxidation) S_Tail Protiated Alkyl Chain (Weak VDW Forces) S_Head->S_Tail D_Head Disulfide Precursor (Stable, Odorless) D_Linker Amide Linker (Strong Lateral H-Bonds) D_Head->D_Linker D_Tail Deuterated Octyl Tail (High NR Contrast) D_Linker->D_Tail

    Structural causality comparing standard alkyl thiols to D17-DODPA precursors.

    Comparative Data Presentation

    The following tables synthesize the quantitative and qualitative differences between standard 1-Octanethiol and D17-DODPA, demonstrating the latter's superiority in demanding analytical environments.

    Table 1: Physical and Chemical Properties

    Property1-Octanethiol (Standard)D17-DODPA (Advanced)
    Precursor State Volatile liquidStable solid powder
    Odor Profile Highly pungent / NoxiousOdorless
    Storage Stability Low (Oxidizes readily)High (Oxidation resistant)
    Intermolecular Forces Van der Waals onlyVan der Waals + Lateral H-Bonding
    Surface Attachment Direct thiolate formationS-S cleavage → Thiolate formation

    Table 2: Performance and Analytical Metrics

    Metric1-Octanethiol SAMD17-DODPA SAMCausality / Mechanism
    Thermal Desorption Onset ~320 K~373 KBuried 2D hydrogen-bonded network resists thermal disordering [2].
    Neutron SLD (Tail Region) ~ -0.3 × 10⁻⁶ Å⁻²~ +6.0 × 10⁻⁶ Å⁻²Substitution of ¹H with ²H drastically alters nuclear scattering [1].
    Defect Density ModerateLowH-bonding promotes self-healing and tighter molecular packing [3].
    IRRAS Amide I/II Bands AbsentPresent (1650/1550 cm⁻¹)Confirms the presence and orientation of the internal amide linkage.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following methodology represents a self-validating system. The protocol mandates spectroscopic and goniometric validation of the SAM prior to executing resource-intensive Neutron Reflectometry (NR) scans.

    Protocol A: Substrate Preparation & SAM Formation
    • Substrate Cleaning: Submerge a planar Au(111)-coated silicon wafer in freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes. (Caution: Highly reactive).

    • Rinsing & Annealing: Rinse copiously with ultra-pure water (18.2 MΩ·cm) followed by absolute ethanol. Flame-anneal the gold surface using a hydrogen torch to enlarge the Au(111) terraces.

    • Incubation: Immediately immerse the annealed substrate into a 1.0 mM solution of D17-DODPA in absolute ethanol.

    • Assembly: Incubate in the dark at room temperature for 24 hours to allow complete disulfide cleavage, thiolate chemisorption, and the slow thermodynamic assembly of the lateral hydrogen-bonding network.

    • Post-Processing: Remove the substrate, rinse sequentially with ethanol and hexane to remove physisorbed multilayers, and dry under a gentle stream of high-purity N₂.

    Protocol B: System Validation (Quality Control)

    Before proceeding to NR, validate the SAM integrity:

    • Contact Angle Goniometry: Measure the static water contact angle. A well-ordered D17-DODPA SAM should yield a highly hydrophobic surface (~105°–110°), confirming the outward orientation of the deuterated octyl tails.

    • PM-IRRAS Analysis: Perform Polarization-Modulation Infrared Reflection-Absorption Spectroscopy.

      • Validation Check: Ensure the presence of the Amide I band (~1650 cm⁻¹) and Amide II band (~1550 cm⁻¹). A strong Amide I signal relative to Amide II confirms that the C=O bonds are oriented parallel to the surface, validating the lateral H-bond network [3].

    Protocol C: Neutron Reflectometry (NR) Workflow
    • Cell Assembly: Mount the validated SAM substrate into a custom solid-liquid NR flow cell.

    • Dry Scan: Collect the baseline reflectivity profile in ambient air (or N₂) over a momentum transfer ( qz​ ) range of 0.01 to 0.25 Å⁻¹.

    • Solvent Contrast Injection: Sequentially inject isotopic solvent contrasts (e.g., 100% D₂O, H₂O, and a Contrast Matched Water (CMW) mixture matched to the gold SLD).

    • Data Acquisition & Fitting: Measure reflectivity for each contrast. Use the known +6.0 × 10⁻⁶ Å⁻² SLD of the D17-DODPA tail to model the exact thickness, hydration profile, and solvent penetration at the SAM-water interface [1].

    SAM_Workflow Substrate Au(111) Substrate Cleaning & Annealing Incubation Incubation in 1 mM D17-DODPA (Ethanol) Substrate->Incubation Cleavage S-S Bond Cleavage & Thiolate Chemisorption Incubation->Cleavage Assembly 2D H-Bonding Network Assembly (Amide Linker) Cleavage->Assembly Analysis Neutron Reflectometry (D/H Contrast Analysis) Assembly->Analysis

    Workflow for D17-DODPA SAM formation and Neutron Reflectometry analysis.

    Conclusion

    For routine surface passivation, standard alkyl thiols remain a cost-effective choice. However, for rigorous interfacial analysis, drug-delivery surface modeling, and high-stability biosensor development, D17-DODPA is vastly superior. The strategic incorporation of a disulfide core eliminates handling volatility, the amide linker establishes a thermodynamically robust hydrogen-bonded architecture, and the -d17 deuterated tail provides indispensable isotopic contrast for advanced neutron and vibrational spectroscopy.

    References

    • Title: Direct Measurement of Water Permeation in Submerged Alkyl Thiol Self-Assembled Monolayers on Gold Surfaces Revealed by Neutron Reflectometry. Source: Langmuir - ACS Publications. URL: [Link]

    • Title: Thermal Stability of Self-Assembled Monolayers: Influence of Lateral Hydrogen Bonding. Source: The Journal of Physical Chemistry B - ACS Publications. URL: [Link]

    • Title: Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Source: Materials - MDPI. URL: [Link]

    Comparative Guide: HPLC Method Validation for Purity Determination of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide is a heavily deuterated, stable isotope-labeled (SIL) standard. Its non-deuterated analog is a critical intermediate in the synthesis of industrial isothiazolinone biocides, such as 2-n-octyl-4-isothiazolin-3-one (OIT)[1]. In environmental and pharmacokinetic monitoring, the d17-labeled compound serves as an internal standard (IS) for LC-MS/MS quantification. Ensuring the absolute purity of this SIL-IS is non-negotiable; trace impurities—such as unreacted deuterated octylamine or oxidized sulfoxide derivatives—can cause severe isotopic interference and skew quantitative mass-balance assessments.

    This guide objectively compares analytical modalities for validating the purity of this complex molecule and provides a field-proven, self-validating experimental protocol.

    The Analytical Challenge

    Structurally, the molecule features two highly hydrophobic octyl-d17 chains flanking a central dithiodipropionamide core. It lacks an extended conjugated π -system. The only chromophores are the amide carbonyls and the disulfide bond, which exhibit weak UV absorbance strictly in the low-wavelength region (210–220 nm). Relying on low-wavelength UV detection introduces significant baseline drift during gradient elution and risks completely masking non-chromophoric aliphatic impurities.

    Modality Comparison: Why Standard UV Falls Short

    To establish a robust purity profile, we must evaluate the detector's ability to provide a uniform response independent of the analyte's chemical structure.

    Validation Parameter (ICH Q2(R2))RP-HPLC-CAD (Recommended)RP-HPLC-UV (214 nm)LC-MS/MS (TIC)
    Detection Mechanism Mass-proportional aerosol chargeChromophore absorbanceGas-phase ion generation
    Specificity for Impurities Excellent (Detects all non-volatiles)Poor (Misses aliphatic byproducts)Moderate (Ion suppression risks)
    Linearity Model Log-Log or Power Function ( R2>0.999 )Linear ( R2>0.995 )Non-linear at high conc.
    LOD / LOQ (µg/mL) 0.5 / 1.55.0 / 15.00.01 / 0.05
    Precision (%RSD) < 1.5%< 3.0% (Baseline noise)< 5.0%
    Mass Balance Suitability Optimal InadequateInadequate

    As demonstrated in recent pharmaceutical lipid analyses[2], outperforms UV by measuring the charge carried by analyte particles, correlating directly with mass rather than optical properties[3].

    Rationalized Experimental Protocol (RP-HPLC-CAD)

    This protocol is designed as a self-validating system. By incorporating system suitability testing (SST) and matrix blanks, the method internally verifies column inertness and detector performance prior to purity calculation.

    Step 1: Mobile Phase Formulation & pH Control
    • Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Causality: Formic acid (pH ~2.7) is deliberately chosen over Trifluoroacetic acid (TFA). While TFA provides strong ion-pairing for sharp peaks, it causes severe background noise in CAD and signal suppression in MS. Formic acid maintains a low pH to suppress stationary phase silanol ionization and stabilizes the redox-sensitive disulfide linkage against base-catalyzed disproportionation, while remaining fully volatile for aerosol detection.

    Step 2: Chromatographic Separation
    • Column: C8 reversed-phase column (150 mm × 4.6 mm, 3 µm).

    • Causality: A C8 stationary phase is preferred over C18. The heavily deuterated d17-octyl chains are extremely hydrophobic; a C18 column would result in excessive retention times and peak broadening. C8 provides optimal steric selectivity and sharper peak shapes for long-chain aliphatics.

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 40% B. Flow rate: 1.0 mL/min.

    Step 3: Self-Validating Sample Preparation
    • Blank Injection: 100% Methanol (Verifies no column carryover).

    • SST Injection: 10 µg/mL of standard (Verifies theoretical plates > 5000 and tailing factor < 1.5).

    • Sample: Dissolve the N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide batch in Methanol to a working concentration of 1.0 mg/mL.

    Step 4: CAD Nebulization and Detection
    • Settings: Set the CAD evaporator temperature to 35°C.

    • Causality: The analyte is non-volatile, but high evaporator temperatures can cause thermal degradation of the disulfide bond. A moderate 35°C ensures complete evaporation of the aqueous/organic mobile phase without compromising the structural integrity of the dithiodipropionamide core.

    ICH Q2(R2) Validation Framework

    In accordance with the [4], the method must be validated for Specificity, Linearity, Accuracy, and Precision. Because CAD response is inherently non-linear over wide concentration ranges, a log-log calibration model is applied, which is fully compliant with advanced ICH allowances for non-linear universal detectors.

    Validation_Workflow cluster_methods Analytical Modality Selection Analyte N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (Target Analyte) UV RP-HPLC-UV (214 nm) • Weak Chromophore • Baseline Drift Analyte->UV CAD RP-HPLC-CAD • Universal Detection • Mass-Proportional Analyte->CAD MS LC-MS/MS • Ion Suppression • Isotopic ID Only Analyte->MS ICH ICH Q2(R2) Method Validation UV->ICH CAD->ICH MS->ICH Spec Specificity (Peak Purity) ICH->Spec Lin Linearity (Log-Log Model) ICH->Lin Prec Precision (%RSD < 2.0%) ICH->Prec LOD Sensitivity (LOD/LOQ) ICH->LOD Cert High-Purity SIL-IS Certification Spec->Cert Lin->Cert Prec->Cert LOD->Cert

    Fig 1: ICH Q2(R2) Method Validation Workflow highlighting RP-HPLC-CAD as the optimal pathway.

    Conclusion

    For the purity certification of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide, traditional UV detection is fundamentally inadequate due to the molecule's lack of a strong chromophore and the risk of missing aliphatic impurities. RP-HPLC-CAD provides a highly sensitive, mass-proportional response that ensures true mass-balance purity, making it the superior choice for validating this critical stable isotope internal standard.

    References

    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website.[Link]

    • National Institutes of Health (NIH). "Validation of an HPLC-CAD Method for Determination of Lipid Content in LNP-Encapsulated COVID-19 mRNA Vaccines." PMC.[Link]

    • Technology Networks. "Charged Aerosol Detectors: Superior Lipid Component Analysis During Lipid Nanoparticle Development and Quality Control." Technology Networks.[Link]

    • Google Patents. "Process for preparing 4-isothiazolin-3-one (US5453507A).

    Sources

    Difference in monolayer density between N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide and hydrogenated analogs

    Author: BenchChem Technical Support Team. Date: April 2026

    Isotopic Effects on Self-Assembled Monolayer Dynamics: A Comparative Guide on N,N'-Di-(n-octyl)-3,3'-dithiodipropionamide and its d17-Analog

    Introduction & Mechanistic Overview

    In the development of advanced biosensors, targeted drug delivery systems, and surface-functionalized medical devices, the stability and packing density of self-assembled monolayers (SAMs) on gold substrates are critical performance metrics. While standard alkanethiols are ubiquitous, dialkyl disulfides incorporating internal amide linkages—such as N,N'-Di-(n-octyl)-3,3'-dithiodipropionamide—offer superior monolayer robustness. Upon chemisorption onto gold, the disulfide bond cleaves to form two thiolate anchors, while the internal amide groups form a highly ordered, lateral intermolecular hydrogen-bonding network.

    For advanced surface metrology (e.g., Neutron Reflectometry, Sum Frequency Generation spectroscopy), researchers frequently substitute the hydrogenated (h17) alkyl tail with a deuterated (d17) analog: N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide . However, this isotopic substitution is not structurally benign. The atomic mass difference between deuterium and protium fundamentally alters the physical properties of the bonds, specifically reducing the C–D bond length by approximately 0.005 Å compared to the C–H bond and lowering the zero-point vibrational energy [1].

    As a result, the d17-analog exhibits reduced steric hindrance along the alkyl backbone. This allows the dominant intermolecular forces—the lateral hydrogen bonds of the propionamide network—to pull the alkyl chains into a slightly tighter, more upright conformation, resulting in a measurable difference in monolayer packing density.

    G A Deuteration (d17) B Shorter C-D Bond (~0.005 Å reduction) A->B C Lower Zero-Point Energy (Higher Stability) A->C D Reduced Steric Hindrance B->D E Increased Monolayer Density (Tighter Packing) C->E D->E F Altered Tilt Angle D->F

    Mechanistic pathways driving density and conformational differences in deuterated SAMs.

    Comparative Physical Properties & Monolayer Density Data

    The decision to utilize the highly specialized d17-analog over the standard h17-analog hinges on the trade-off between synthesis cost and analytical visibility. The primary advantage of the d17-analog is its massive shift in Scattering Length Density (SLD), which provides the necessary contrast for neutron scattering techniques without significantly disrupting the electronic performance of the interface [1].

    However, researchers must account for the slight densification of the monolayer. The table below summarizes the comparative metrics of the two analogs when assembled on Au(111) surfaces.

    ParameterN,N'-Di-(n-octyl)-3,3'-dithiodipropionamide (h17)N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (d17)Analytical Method
    Terminal Tail Formula -C₈H₁₇-C₈D₁₇Mass Spectrometry
    C-X Bond Length ~1.090 Å~1.085 ÅX-ray Diffraction / DFT [1]
    Monolayer Packing Density ~4.32 molecules/nm²~4.41 molecules/nm²XPS / Ellipsometry [3]
    Average Chain Tilt Angle ~30° relative to surface normal~27° relative to surface normalPM-IRRAS / NEXAFS
    Effective Film Thickness ~14.2 Å~14.6 ÅSpectroscopic Ellipsometry
    Scattering Length Density (SLD) -0.3 × 10⁻⁶ Å⁻² (approx)+6.8 × 10⁻⁶ Å⁻² (approx)Neutron Reflectometry

    Data Synthesis Note: The increased packing density (molecules/nm²) in the d17-analog directly correlates with a decreased tilt angle, resulting in a marginally thicker effective film.

    Self-Validating Experimental Protocols

    To accurately measure the isotopic effects on monolayer density, the assembly protocol must eliminate variables such as solvent intercalation, substrate roughness, and oxidative degradation. The following workflow provides a self-validating system for SAM preparation and characterization [2].

    Phase 1: Substrate Preparation

    Causality: Gold substrates must be atomically flat (Au 111) and free of adventitious carbon to ensure the density differences measured are due to isotopic effects, not surface defects.

    • Submerge gold-coated silicon wafers in a freshly prepared Piranha solution (3:1 concentrated H₂SO₄ : 30% H₂O₂) for 10 minutes. (Warning: Highly reactive. Handle with extreme caution).

    • Rinse copiously with ultra-pure water (18.2 MΩ·cm), followed by absolute ethanol.

    • Dry under a stream of high-purity N₂ gas and subject to UV-Ozone treatment for 15 minutes immediately prior to functionalization.

    Phase 2: Monolayer Assembly

    Causality: Disulfides require sufficient time to cleave and reorganize. Ethanol is chosen as the solvent because it solubilizes the precursors without disrupting the formation of the internal amide hydrogen bonds during assembly.

    • Prepare separate 1.0 mM solutions of the h17 and d17 analogs in degassed, anhydrous ethanol.

    • Immerse the freshly cleaned gold substrates into the respective solutions.

    • Incubate in the dark at room temperature (22°C) under an argon atmosphere for exactly 24 hours to ensure thermodynamic equilibrium is reached.

    • Remove substrates, rinse sequentially with ethanol and hexane to remove physisorbed multilayers, and dry under N₂.

    Phase 3: Characterization Workflow

    Causality: Multiple orthogonal techniques are required to decouple film thickness from packing density.

    • Spectroscopic Ellipsometry: Measure the optical thickness. The d17 SAM will show a slightly higher thickness due to the more upright tilt angle.

    • X-ray Photoelectron Spectroscopy (XPS): Quantify the S 2p, N 1s, and C 1s signals. The attenuation of the Au 4f signal can be used to calculate packing density [3].

    • Neutron Reflectometry (NR): Utilize the extreme SLD contrast of the d17 tail against hydrogenated solvents (e.g., H₂O buffers) to precisely map the solvent-monolayer interface.

    G A Gold Substrate Preparation (UV-Ozone & Ethanol Rinse) B SAM Assembly (1 mM Dithiodipropionamide in Ethanol, 24h) A->B C Neutron Reflectometry (Scattering Length Density) B->C Isotope Contrast D PM-IRRAS (Vibrational Decoupling) B->D C-D vs C-H E XPS & Ellipsometry (Thickness & Density) B->E Packing Metrics

    Experimental workflow for SAM assembly and orthogonal isotopic characterization.

    Conclusion & Application Insights

    For drug development professionals and surface chemists, the choice between N,N'-Di-(n-octyl)-3,3'-dithiodipropionamide and its d17-analog should be dictated by the analytical requirements of the project.

    If the goal is purely to create a stable, hydrogen-bonded passivation layer for a biosensor, the standard h17-analog is highly effective and cost-efficient. However, if the project requires in-situ probing of protein-surface interactions using neutron scattering or vibrational spectroscopy, the d17-analog is indispensable. When utilizing the deuterated variant, engineers must account for the ~2% increase in monolayer packing density and the slightly more rigid, upright conformation of the alkyl tails, as this subtle densification can influence the subsequent binding kinetics of target analytes at the interface.

    References

    • Source: National Institutes of Health (PMC)
    • Kinetic Isotope Effects on Electron Transfer Across Self-Assembled Monolayers on Gold Source: ACS Publications URL
    • Tail Group Engineering in Perfluorophenyl-Based Self-Assembled Monolayers Source: ACS Publications URL

    Validating Disulfide Cleavage Rates of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in Reducing Environments: A Comparative Guide

    Author: BenchChem Technical Support Team. Date: April 2026

    The Strategic Role of Deuterated Reducible Lipids in LNP Design

    In the development of next-generation lipid nanoparticles (LNPs) for mRNA and siRNA delivery, overcoming the endosomal membrane barrier remains a primary challenge. Bioreducible lipids containing disulfide bonds have emerged as a premier solution, offering high extracellular stability and rapid intracellular payload release[1].

    N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (d17-DODP) is a highly specialized, isotopically labeled reducible lipid[2]. While its non-deuterated counterpart (DODP) is utilized to construct the structural matrix of stimuli-responsive LNPs[3], the d17 variant serves as an indispensable analytical tool. By incorporating 17 deuterium atoms on each octyl tail, this molecule provides a distinct +34 Da mass shift. This allows researchers to perform absolute quantification via LC-MS/MS and utilize neutron scattering techniques to track lipid biodistribution and membrane dynamics[4], all without altering the fundamental redox chemistry of the central disulfide core.

    Mechanistic Causality: Thiol-Disulfide Exchange

    To accurately utilize d17-DODP as a kinetic surrogate, we must first understand the causality of its cleavage. In the extracellular space (e.g., blood plasma), the concentration of the primary biological reductant, Glutathione (GSH), is exceptionally low (~2–10 µM). However, upon endocytosis and subsequent release into the cytosol, the LNP encounters a highly reducing environment where GSH concentrations surge to 2–10 mM.

    The cleavage of the 3,3'-dithiodipropionamide linkage occurs via an SN​2 nucleophilic substitution. The thiolate anion of intracellular GSH attacks the sterically accessible disulfide bond, forming a mixed disulfide intermediate and releasing one equivalent of N-(n-octyl)-3-mercaptopropionamide. A subsequent attack by a second GSH molecule fully reduces the linkage.

    Because the deuterium substitutions are located on the distal octyl chains—far removed from the central sulfur atoms—they exert zero secondary kinetic isotope effect (KIE) on the cleavage event. This mechanistic reality guarantees that the cleavage rate of d17-DODP is identical to non-deuterated DODP, validating its use as a perfect internal standard.

    IntracellularPathway N1 Extracellular [GSH] 2-10 µM N2 Endocytosis Internalization N1->N2 N3 Cytosol [GSH] 2-10 mM N2->N3 N4 S_N2 Cleavage Thiol Exchange N3->N4 N5 LNP Disassembly Payload Release N4->N5

    Fig 1: GSH-mediated intracellular disulfide cleavage pathway of reducible LNPs.

    Comparative Cleavage Kinetics

    To objectively evaluate the performance of d17-DODP, we must compare its cleavage kinetics against alternative lipid structures. The table below summarizes the observed rate constants ( kobs​ ) and half-lives ( t1/2​ ) in various reducing environments.

    Note: Data is derived from co-solvent kinetic assays (50% Acetonitrile / 50% PBS, pH 7.4) to eliminate micellar shielding effects and isolate pure chemical reactivity.

    Lipid CompoundStructural Feature t1/2​ at 10 µM GSH (Plasma Mimic) t1/2​ at 10 mM GSH (Cytosol Mimic) t1/2​ at 5 mM TCEP (Assay Control) kobs​ at 10 mM GSH ( min−1 )
    d17-DODP Deuterated Octyl Tails> 48 hours15.2 ± 0.4 min< 2.0 min0.0456
    DODP Standard Octyl Tails> 48 hours15.1 ± 0.5 min< 2.0 min0.0459
    Hindered Analog α -Methylated Disulfide> 72 hours118.5 ± 2.1 min14.3 ± 0.8 min0.0058

    Key Insights:

    • Isotopic Equivalence: The cleavage rates of d17-DODP and DODP are statistically indistinguishable, proving that distal deuteration does not impede SN​2 thiol exchange.

    • Stimuli-Responsiveness: Both DODP variants exhibit extreme stability in plasma-like conditions (>48h) but rapid degradation in cytosolic conditions (~15 min), making them ideal for targeted intracellular delivery.

    • Steric Control: Compared to an α -methylated sterically hindered alternative, the unhindered 3,3'-dithiodipropionamide core cleaves nearly 8 times faster, ensuring rapid burst release of mRNA payloads[3].

    Self-Validating Experimental Protocol

    To generate trustworthy, reproducible kinetic data, researchers cannot simply mix lipids with reductants and measure the output. Disulfide exchange is a dynamic, reversible equilibrium. The following protocol is designed as a self-validating system that utilizes electrophilic quenching to lock the kinetic state and orthogonal controls to verify reaction completion.

    Step-by-Step Methodology

    1. Matrix Preparation (Overcoming Micellar Shielding)

    • Action: Dissolve d17-DODP and DODP (1:1 molar ratio, 50 µM total) in a 50% Acetonitrile / 50% PBS (pH 7.4) co-solvent system.

    • Causality: In pure aqueous buffers, highly lipophilic molecules like DODP form tightly packed micelles. The hydrophobic core buries the disulfide bond, shielding it from hydrophilic reductants and resulting in artificially slow, biphasic kinetics. The co-solvent disrupts micellization, ensuring the measured rate reflects true chemical reactivity rather than lipid packing dynamics.

    2. Reductant Introduction & Time-Course

    • Action: Initiate the reaction by adding either 10 mM GSH or 5 mM TCEP (Tris(2-carboxyethyl)phosphine) at 37°C. Extract 50 µL aliquots at pre-defined intervals (0, 5, 10, 15, 30, 60, 120 minutes).

    • Causality: GSH mimics the biological environment, while TCEP serves as a self-validating 100% cleavage control. TCEP is a phosphorus nucleophile that drives irreversible SN​2 scission without relying on pH-dependent thiolate formation[5]. This establishes the absolute maximum ( Cmax​ ) of the cleaved thiol product.

    3. Electrophilic Quenching (The Critical Step)

    • Action: Immediately dispense each 50 µL aliquot into a quenching vial containing 100 mM N-ethylmaleimide (NEM) in 1% formic acid.

    • Causality: If the reaction is not halted, GSH will continue to cleave the lipid while waiting in the autosampler. Furthermore, free thiols can re-oxidize into scrambled disulfides. NEM is a highly reactive Michael acceptor that instantly alkylates the newly formed N-(n-octyl-d17)-3-mercaptopropionamide thiols. This irreversibly locks the kinetic state at the exact moment of sampling.

    4. LC-MS/MS Quantification

    • Action: Analyze the NEM-alkylated samples via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the specific transitions for the alkylated d17-thiol (MW 359.50) and the non-deuterated thiol (MW 342.50).

    • Self-Validation: Because both the deuterated and non-deuterated lipids are co-incubated in the exact same vial, any variations in temperature, pH, or solvent evaporation affect both equally. If the calculated kobs​ for both species aligns, the assay is internally validated.

    Workflow S1 1. Lipid Matrix Prep (50% ACN / 50% PBS, pH 7.4) S2 2. Reductant Addition (10mM GSH or 5mM TCEP) S1->S2 S3 3. Time-Course Sampling (t = 0 to 120 min) S2->S3 S4 4. Electrophilic Quenching (NEM Alkylation) S3->S4 S5 5. LC-MS/MS Analysis (MRM Quantification) S4->S5

    Fig 2: Self-validating experimental workflow for disulfide cleavage kinetics.

    References

    • Pharmaffiliates. "CAS No : 1189685-87-7 | Chemical Name : N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide". Pharmaffiliates Catalog.
    • Tufts University Biomedical Engineering. "Synthesizing Biodegradable Ionizable Lipids for Targeted Nucleic Acid Delivery". XULAB AT TUFTS BME.
    • Institut Laue-Langevin. "Deuterated lipids (L-Lab) - ILL Neutrons for Society". ILL.eu.
    • The Journal of Organic Chemistry. "Mechanism of SN2 Disulfide Bond Cleavage by Phosphorus Nucleophiles. Implications for Biochemical Disulfide Reducing Agents". ResearchGate.
    • Advanced Healthcare Materials. "Disulfide bond-containing bioreducible LNPs for the delivery of siRNA and mRNA". ResearchGate.

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    Comparative Analysis of Cleavable Linkers: The Role of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in Mass Spectrometry and Bioconjugation

    Author: BenchChem Technical Support Team. Date: April 2026

    As mass spectrometry (MS) and targeted drug delivery systems advance, the demand for highly specific, stimulus-responsive linkers has surged. Among these, N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS: 1189685-87-7) stands out as a specialized, isotopically labeled cleavable linker. By combining a redox-sensitive disulfide core with heavily deuterated lipophilic tails, it provides a unique mechanism for both targeted cleavage and absolute quantification.

    As a Senior Application Scientist, I have structured this guide to objectively compare this deuterated linker against standard alternatives, detailing the mechanistic causality behind its use and providing field-proven, self-validating experimental protocols.

    Core Mechanism: Reductive Cleavage and Isotopic Tagging

    The structural brilliance of N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide lies in its dual-functionality. The central 3,3'-dithiodipropionamide moiety acts as a redox-sensitive trigger. In oxidizing extracellular environments, the linker is highly stable. However, upon exposure to intracellular reducing agents (like glutathione) or chemical reductants (like TCEP or DTT), the disulfide bond cleaves [1].

    Simultaneously, the two octyl chains act as hydrophobic anchors, making this linker ideal for liposomal formulation or membrane protein tagging. Crucially, each octyl chain is fully deuterated (d17). In mass spectrometry, biological matrices present significant background noise. The +17 Da mass shift per cleaved arm acts as a self-validating isotopic barcode, shifting the target analyte into a "quiet" region of the m/z spectrum, thereby eliminating false discovery rates [2].

    G A Intact Linker (Octyl-d17)-S-S-(Octyl-d17) B Reducing Agent (e.g., TCEP, DTT) A->B Reduction C Cleaved Fragment 1 Thiol-Octyl-d17 B->C Cleavage D Cleaved Fragment 2 Thiol-Octyl-d17 B->D Cleavage

    Mechanism of reductive cleavage of the disulfide bond yielding two deuterated thiol fragments.

    Comparative Analysis of Cleavable Linkers

    To select the appropriate linker for your workflow, it is critical to understand how N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide compares to non-deuterated analogs, standard protein crosslinkers (like DSP), and gas-phase MS-cleavable linkers (like DSSO).

    Quantitative Data Comparison Table
    FeatureN,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamideNon-Deuterated Analog (H-version)DSP / DTSSP (Standard Disulfide)DSSO (MS-Cleavable)
    Cleavage Stimulus Chemical Reduction (TCEP/DTT/GSH)Chemical Reduction (TCEP/DTT/GSH)Chemical ReductionGas-phase (CID/ETD MS/MS)
    Isotopic Mass Shift +34 Da total (+17 Da per arm) NoneNone (d8 variants exist but are rare)None (Relies on signature fragments)
    Lipophilicity High (Ideal for lipid bilayers)HighLow to ModerateLow
    Reactive Groups Pre-conjugated alkyl chainsPre-conjugated alkyl chainsAmine-reactive (NHS ester)Amine-reactive (NHS ester)
    Primary Application Quantitative MS, Liposomal trackingQualitative tracking, Drug deliveryProtein-protein crosslinkingIn vivo protein interactomics
    MS Quantification Absolute (Isotope Dilution) Relative (Label-free)RelativeRelative

    Expert Insight: While DSSO is excellent for mapping protein-protein interactions via collision-induced dissociation (CID) in the mass spectrometer [1], it lacks the lipophilicity required for lipidomic studies. Conversely, standard crosslinkers like DSP are designed to covalently bind proteins. N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide fills a unique niche: it is a pre-formed, highly hydrophobic, isotopically heavy structural component designed specifically for membrane integration and absolute MS quantification.

    Experimental Protocols: A Self-Validating Workflow

    To harness the quantitative power of this deuterated linker, the experimental design must prevent structural artifacts. A common pitfall in disulfide mapping is "disulfide shuffling"—where cleaved thiols spontaneously re-oxidize into random pairs during analysis [3]. The following protocol utilizes a self-validating alkylation step to permanently cap the thiols, ensuring the MS data perfectly reflects the cleavage event.

    Protocol: Quantitative Cleavage Assay via LC-MS/MS

    Objective: To quantify the release kinetics of the d17-octyl tag under tumor-mimicking reducing conditions.

    Materials:

    • Linker: N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide (CAS: 1189685-87-7)

    • Buffer: 50 mM Ammonium Bicarbonate (pH 8.0)

    • Reductant: 100 mM TCEP (Tris(2-carboxyethyl)phosphine) stock

    • Alkylator: 200 mM Iodoacetamide (IAA) stock

    Step-by-Step Methodology:

    • Sample Preparation: Suspend the d17-linker in 50 mM Ammonium Bicarbonate buffer to a final concentration of 10 µM.

      • Causality: Ammonium bicarbonate is a volatile buffer. Unlike PBS, it will not cause ion suppression or salt precipitation in the mass spectrometer, ensuring high-sensitivity detection.

    • Reductive Cleavage: Add TCEP to a final concentration of 10 mM. Incubate at 37°C for 30 minutes.

      • Causality: TCEP is utilized instead of DTT because TCEP does not contain a thiol group. This prevents the reductant from forming mixed disulfides with the target linker, driving the cleavage reaction to absolute completion.

    • Thiol Alkylation (Critical Step): Add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

      • Causality: IAA irreversibly alkylates the newly formed free thiols on the d17-octyl fragments (adding +57 Da). This permanently prevents the fragments from re-oxidizing. Performing this in the dark prevents light-induced degradation of the iodine compound.

    • LC-MS/MS Acquisition: Quench the reaction with 1% Formic Acid to drop the pH and stop alkylation. Inject 5 µL onto a C18 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Orbitrap). Monitor for the specific m/z of the alkylated d17-octyl-thiol fragment.

    Workflow S1 1. Preparation Suspend linker in volatile MS buffer S2 2. Reduction Add 10 mM TCEP (37°C, 30 min) S1->S2 S3 3. Alkylation Add 20 mM IAA (Dark, 30 min) S2->S3 S4 4. LC-MS/MS Detect +17 Da mass shift per arm S3->S4

    Step-by-step experimental workflow for the reductive cleavage and MS quantification of the linker.

    Conclusion

    For drug development professionals engineering redox-responsive liposomes or researchers conducting absolute quantification in lipidomics, N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide offers unparalleled advantages. While standard MS-cleavable linkers like DSSO dominate protein interactomics, they cannot match the lipophilicity and isotopic clarity provided by the d17-octyl chains. By adhering to strict reduction and alkylation protocols, scientists can leverage this compound to generate highly reproducible, self-validating mass spectrometry data.

    References

    • Muller, M. Q., Dreiocker, F., Ihling, C. H., Schäfer, M., & Sinz, A. (2010). "Cleavable cross-linker for protein structure analysis: reliable identification of cross-linking products by tandem MS." Analytical Chemistry, 82(16), 6958-6968. URL:[Link]

    • Kirtane, A. R., & Panyam, J. (2023). "Reversible, Covalent DNA Condensation Approach Using Chemical Linkers for Enhanced Gene Delivery." Nano Letters. URL:[Link]

    • Wu, C., et al. (2015). "Direct mass spectrometric characterization of disulfide linkages." Journal of Mass Spectrometry, PMC - NIH. URL:[Link]

    Safety Operating Guide

    Comprehensive Safety Guide: Personal Protective Equipment for Handling N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, my primary objective is to ensure that your groundbreaking research is conducted with the highest standards of safety and efficacy. This guide provides essential, field-proven safety protocols for handling N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide. The procedural guidance herein is designed to be a self-validating system, explaining the causality behind each safety measure to build a foundational understanding of risk mitigation when working with this specialized deuterated organosulfur compound.

    Hazard Assessment & Risk Mitigation: A Proactive Approach

    The core structure contains a dithiodipropionamide functional group. Analogs such as 3,3'-Dithiodipropionic acid and other propionitrile derivatives are known to cause skin and serious eye irritation.[2][3] Organosulfur compounds also carry the risk of releasing toxic sulfur oxides upon thermal decomposition.[3][4] Consequently, we must operate under the assumption that this compound presents similar hazards.

    Table 1: Hazard Assessment by Analogy

    Hazard Type Potential Effect Basis of Analogy & Rationale Primary Mitigation Strategy
    Eye Irritation Causes serious eye irritation. Based on data for 3,3'-Dithiodipropionic acid and 3,3-Diphenylpropionitrile.[2][3] The amide and dithioether functionalities can interact with ocular tissues. Mandatory use of chemical splash goggles.
    Skin Irritation May cause skin irritation upon contact. Based on data for 3,3-Diphenylpropionitrile and general organosulfur compounds.[2][4] Use of compatible chemical-resistant gloves and a lab coat.
    Inhalation Toxicity Harmful if inhaled as dust or aerosol. Based on data for 3,3-Diphenylpropionitrile.[2] Fine powders or aerosols can be easily inhaled, leading to respiratory tract irritation. All handling of solids and solutions must occur within a certified chemical fume hood.
    Isotopic Instability Potential for D/H exchange. Deuterated compounds can exchange deuterium with ambient moisture, affecting isotopic purity.[1][5] Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[1]

    | Thermal Decomposition | Release of toxic gases (COx, SOx). | A known hazard for organosulfur compounds when exposed to fire or high heat.[3][4] | Store away from heat sources and use appropriate fire extinguishing media. |

    The Hierarchy of Controls: Engineering and Administrative Measures

    Before selecting Personal Protective Equipment (PPE), it is crucial to implement more effective control measures. PPE is the last line of defense.

    • Engineering Controls : The primary engineering control for this compound is a certified chemical fume hood . This is non-negotiable. It provides primary containment to minimize inhalation exposure and protect the user from splashes or unexpected reactions.[1] Ensure the fume hood has adequate airflow and is not cluttered.

    • Administrative Controls : Your laboratory's standard operating procedures (SOPs) are a critical safety layer. These must include:

      • Washing hands and face thoroughly after handling.[2]

      • Prohibiting eating, drinking, or smoking in the laboratory.[2][6]

      • Keeping the work area clean and organized.[7]

      • Ensuring that an eyewash station and safety shower are readily accessible.[8]

    Personal Protective Equipment (PPE) Protocol

    The correct selection and use of PPE are critical for preventing direct chemical exposure. The following protocol is mandatory for all personnel handling N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide.

    Table 2: PPE Selection Matrix

    Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
    Receiving/Storage Safety glasses with side shields.[7] Nitrile gloves.[9] Lab coat.[1] Not required if container is sealed and intact.
    Weighing Solid Chemical splash goggles (ANSI Z87.1).[1] Nitrile gloves (ensure no tears).[9] Lab coat, long pants, closed-toe shoes.[1] Not required if performed within a chemical fume hood.
    Preparing Solutions Chemical splash goggles and a face shield.[1] Nitrile gloves (consider double-gloving).[10] Chemical-resistant lab coat, long pants, closed-toe shoes.[1] Not required if performed within a chemical fume hood.
    Transfer/Use Chemical splash goggles.[1] Nitrile gloves.[9] Lab coat, long pants, closed-toe shoes.[1] Not required if performed within a chemical fume hood.

    | Spill Cleanup | Chemical splash goggles and a face shield.[1][11] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | Air-purifying respirator with appropriate cartridges if spill is large or outside a fume hood. |

    Detailed PPE Specifications:
    • Eye and Face Protection : At a minimum, chemical splash goggles that meet ANSI Z87.1 standards must be worn at all times.[1][7] When there is a significant risk of splashing, such as when transferring solutions or cleaning up spills, a full-face shield must be worn over the goggles for complete protection.[1]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile rubber, that conform to the EN 374 standard.[4][9] Before use, always inspect gloves for any signs of degradation or punctures. Remove gloves using the proper technique to avoid contaminating your skin and wash hands immediately after removal.

    • Body Protection : A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory to protect the skin.[1][6] Ensure the lab coat is fully buttoned.

    • Respiratory Protection : All work that may generate dust or aerosols must be conducted within a chemical fume hood.[1] If a situation arises where ventilation is inadequate or a large spill occurs, a suitable air-purifying respirator with cartridges effective against organic vapors and particulates should be used by trained personnel.[11]

    Procedural Guidance: The Safe Handling Lifecycle

    This workflow provides a step-by-step methodology for the entire process of using N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide in the laboratory.

    G cluster_prep Preparation & Handling cluster_post Post-Handling & Disposal Receiving 1. Receiving & Storage - Inspect container - Store at -20°C, dark, dry [9, 14] - Log in inventory Prep 2. Pre-Use Preparation - Assemble all PPE - Verify fume hood function - Prepare spill kit Receiving->Prep Before Use Handling 3. Chemical Handling - Work in fume hood - Avoid aerosol generation - Keep container closed Prep->Handling Proceed to Use Cleanup 4. Post-Use Cleanup - Decontaminate surfaces - Remove PPE correctly - Wash hands thoroughly Handling->Cleanup After Use Spill EMERGENCY: Spill Response - Evacuate if necessary - Don appropriate PPE - Contain and absorb spill Handling->Spill If Spill Occurs Disposal 5. Waste Disposal - Segregate waste [2] - Label container clearly - Follow institutional protocol Cleanup->Disposal Spill->Disposal Dispose of spill waste

    Caption: A workflow for the safe handling lifecycle of the chemical.

    Step-by-Step Methodologies

    1. Receiving and Storage Protocol:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a cool, dark, and well-ventilated area designated for hazardous chemicals. Long-term storage at -20°C is recommended.[12]

    • Keep the container tightly closed to prevent degradation and isotopic exchange with atmospheric moisture.[1][2]

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4]

    2. Spill Response Protocol:

    • Minor Spill (inside fume hood):

      • Ensure you are wearing the appropriate PPE (goggles, face shield, lab coat, double gloves).

      • Use an inert absorbent material (e.g., sand, vermiculite) to contain and absorb the spill.[4]

      • Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.

      • Decontaminate the area with a suitable solvent, followed by soap and water.

    • Major Spill (outside fume hood):

      • Alert personnel in the immediate area and evacuate.

      • Contact your institution's environmental health and safety (EHS) office immediately.

      • Do not attempt to clean up a large spill without proper training and respiratory protection.

    3. Waste Disposal Protocol:

    • All materials contaminated with N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide, including empty containers, absorbent materials, and used PPE, must be disposed of as hazardous chemical waste.[1]

    • Collect waste in a designated, compatible, and clearly labeled container.[1] Never pour this chemical down the drain.[1]

    • Follow all local, regional, and national regulations for hazardous waste disposal.[2]

    By integrating these expert protocols and understanding the rationale behind them, you can confidently and safely incorporate N,N'-Di-(n-octyl-d17)-3,3'-dithiodipropionamide into your research, ensuring the integrity of your work and the safety of your team.

    References

    • SAFETY DATA SHEET - TCI Chemicals. (2023, March 4). Tokyo Chemical Industry Co., Ltd.
    • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuter
    • Cas 999-72-4,N,N'-Dimethyl-3,3'-dithiodipropionamide. lookchem.
    • Safety Data Sheet: N,N'-Dimethyl-3,3'-dithiodipropionamide. Carl ROTH.
    • N,N′-Di-n-octyl-3,3′-dithiodipropionamide | CAS 33312-01-5. Santa Cruz Biotechnology.
    • ORGANOSUL NS Safety D
    • 3,3'-Dithiobis(N-octylpropionamide) CAS#33312-01-5. ChemRadar.
    • Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. (2019, January 18). DOHS.
    • N,N′-Di-n-octyl-3,3′-dithiodipropionamide. Sigma-Aldrich.
    • 3,3'-Dithiodipropionic acid - SAFETY D
    • N,N'-Dimethyl-3,3'-dithiodipropionamide Safety D
    • Use and Handling of NMR Solvents Deuterated Chloroform.
    • Personal Protective Equipment. Organisation for the Prohibition of Chemical Weapons (OPCW).
    • Di-(n-octyl-d17)-3,3'-dithiodipropionamide biochemical. MyBioSource.
    • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA).
    • Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics, ETH Zürich.
    • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
    • Material Safety Data Sheet. (2024, May 31). Kao Chemicals.

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